molecular formula C4H8BrCl B3272228 1-Bromo-3-chlorobutane CAS No. 56481-42-6

1-Bromo-3-chlorobutane

Cat. No.: B3272228
CAS No.: 56481-42-6
M. Wt: 171.46 g/mol
InChI Key: ZHTDTJPDPPKLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chlorobutane is a useful research compound. Its molecular formula is C4H8BrCl and its molecular weight is 171.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chlorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl/c1-4(6)2-3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTDTJPDPPKLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-3-chlorobutane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3-chlorobutane: Chemical Properties and Structure

Introduction

This compound is a halogenated alkane of significant interest in organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine atom at different positions on a butane (B89635) backbone, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on experimental considerations for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C4H8BrCl[1][2][3][]
Molecular Weight 171.46 g/mol [1][2][3][][5]
IUPAC Name This compound[2]
Boiling Point 154 °C[1]
SMILES CC(Cl)CCBr[1][]
InChIKey ZHTDTJPDPPKLTG-UHFFFAOYSA-N[1][2][]
CAS Number 56481-42-6[3]
Purity (Typical) 95%[]

Chemical Structure and Stereochemistry

This compound possesses a four-carbon chain. A bromine atom is attached to the first carbon (C1), and a chlorine atom is attached to the third carbon (C3). The presence of the chlorine atom at the C3 position introduces a chiral center, meaning that this compound can exist as a pair of enantiomers: (S)-1-bromo-3-chlorobutane and (R)-1-bromo-3-chlorobutane.[5] The specific stereoisomer can have a significant impact on its biological activity and reactivity in chiral environments. The (3S) enantiomer has a specific IUPAC name of (3S)-1-bromo-3-chlorobutane.[5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the halogenation of 3-chlorobutan-1-ol (B3049794). This method provides a regioselective approach to introduce the bromine atom.

Materials:

  • 3-chlorobutan-1-ol

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chlorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Slowly pour the reaction mixture over crushed ice to quench the excess PBr3.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

G Proposed Synthesis and Purification Workflow reactant 3-chlorobutan-1-ol + PBr3 reaction Reaction in Anhydrous Diethyl Ether reactant->reaction quenching Quenching with Ice Water reaction->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Drying with MgSO4 extraction->drying purification Fractional Distillation drying->purification product Purified This compound purification->product

Proposed Synthesis and Purification Workflow
Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.

  • Gas Chromatography (GC): GC can be used to assess the purity of the sample.

Reactivity and Potential Reaction Pathways

The presence of two different halogen atoms on the butane chain allows for differential reactivity. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and organometallic formation than the carbon-chlorine bond.

Wurtz Reaction

A notable reaction of dihaloalkanes is the intramolecular Wurtz reaction. In the case of a related compound, 1-bromo-3-chlorocyclobutane, treatment with sodium metal in an ether solvent leads to the formation of a bicyclic product.[6][7][8] A similar intramolecular coupling is a plausible reaction pathway for this compound, which would lead to the formation of methylcyclopropane. The greater reactivity of the bromide compared to the chloride would likely favor this intramolecular cyclization.

G Intramolecular Wurtz Reaction Pathway reactant This compound reagent 2 Na Dry Ether reactant->reagent intermediate Radical Intermediate reagent->intermediate product Methylcyclopropane intermediate->product byproduct NaBr + NaCl intermediate->byproduct

Intramolecular Wurtz Reaction Pathway

Safety and Handling

Conclusion

This compound is a versatile chemical intermediate with a chiral center, offering potential for stereoselective synthesis. Its differential halogen reactivity allows for selective transformations, making it a valuable tool for organic chemists. The provided synthetic and analytical protocols, along with an understanding of its potential reactivity, should serve as a useful guide for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis pathways for 1-bromo-3-chlorobutane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The document details the theoretical and practical aspects of its preparation, including reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving substitution reactions, electrophilic additions to alkenes, and free-radical halogenation. Each pathway offers distinct advantages and challenges in terms of regioselectivity, yield, and scalability.

Nucleophilic Substitution of 3-Chlorobutan-1-ol (B3049794)

A direct and efficient method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 3-chlorobutan-1-ol. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being the most common.

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of 3-chlorobutan-1-ol with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the starting alcohol is chiral. The phosphorus atom in PBr₃ acts as a Lewis acid, activating the hydroxyl group, which is then displaced by a bromide ion.

Experimental Protocol:

  • The alcohol is cooled in an ice bath.

  • Phosphorus tribromide is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux to drive the reaction to completion.

  • The product is isolated by distillation, followed by washing with water, sodium bicarbonate solution, and brine.

  • Drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and final distillation yields the purified alkyl bromide.

Reaction with Hydrobromic Acid (HBr)

Concentrated hydrobromic acid can also be used to convert 3-chlorobutan-1-ol to this compound. The reaction mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. For primary alcohols, this typically follows an Sₙ2 pathway.

Experimental Protocol:

A specific protocol for the reaction of 3-chlorobutan-1-ol with HBr is not detailed in the available search results. A general method involves heating the alcohol with an excess of concentrated HBr, often with a phase-transfer catalyst or under conditions that facilitate the removal of water.

Quantitative Data:

ParameterValue
Starting Material 3-Chlorobutan-1-ol
Reagent PBr₃ or HBr
Typical Yield Data not available
Purity Data not available

Note: Specific yield and purity data for the synthesis of this compound via this method are not available in the searched literature.

Logical Relationship Diagram: Nucleophilic Substitution of 3-Chlorobutan-1-ol

G cluster_0 Synthesis of this compound via Nucleophilic Substitution A 3-Chlorobutan-1-ol B This compound A->B Sₙ2 Reaction C Brominating Agent (PBr3 or HBr) C->A G cluster_1 Anti-Markovnikov Hydrobromination A Peroxide (ROOR) B 2 RO• A->B Initiation D Br• B->D H abstraction C HBr C->D E 3-Chloro-1-butene D->E F Secondary Radical Intermediate E->F Propagation (Br• addition) G This compound F->G Propagation (H abstraction from HBr) G cluster_2 Free-Radical Bromination of 1-Chlorobutane A 1-Chlorobutane + Br₂ B Initiation (UV light or AIBN) A->B C Reaction Mixture B->C D Quenching & Washing C->D E Product Mixture D->E F Separation (e.g., Distillation) E->F G This compound (and other isomers) F->G

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and spectroscopic data for the halogenated hydrocarbon 1-Bromo-3-chlorobutane. The information is presented in a structured format to facilitate its use in research, synthesis, and drug development applications. While experimental data for this specific compound is limited in publicly accessible databases, this guide compiles available information and provides context through data from analogous compounds.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are computationally predicted and should be treated as estimates.

PropertyValueSource
Molecular Formula C₄H₈BrCl[1][2]
Molecular Weight 171.46 g/mol [1][2]
IUPAC Name This compound[1]
Boiling Point 154 °C[3]
Melting Point Not available
Density Not available
Refractive Index Not available
LogP (Octanol-Water Partition Coefficient) 2.39870[2]
SMILES CC(CCBr)Cl[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each of the four carbon atoms. The chemical shifts will be influenced by the adjacent electronegative bromine and chlorine atoms. Protons closer to the halogens will appear further downfield.

¹³C NMR: The carbon-13 NMR spectrum should display four unique signals, corresponding to the four carbon atoms in the molecule. The carbons bonded to the bromine and chlorine atoms will be the most deshielded and therefore have the largest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for C-H and C-halogen bonds. Key expected peaks include:

  • C-H stretching: 2850-3000 cm⁻¹

  • C-H bending: 1350-1480 cm⁻¹

  • C-Br stretching: 500-600 cm⁻¹

  • C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of halogenated alkanes like this compound.

Synthesis

A common method for the synthesis of this compound would involve the hydrobromination of 3-chloro-1-butene (B1220285) or the halogen exchange reaction of a corresponding alcohol or dichloro-compound.

Example Protocol (via Alcohol Halogenation):

  • 3-Chlorobutan-1-ol is cooled in an ice bath.

  • A solution of hydrobromic acid and a catalyst (e.g., sulfuric acid) is added dropwise with constant stirring.

  • The reaction mixture is refluxed for several hours to ensure complete conversion.

  • After cooling, the organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

  • The crude product is dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification is achieved by distillation to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).

IR Spectroscopy:

  • A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are mounted in an FT-IR spectrometer.

  • The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Electron ionization (EI) is commonly used to generate ions.

  • The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the characterization of this compound, from initial synthesis to final structure confirmation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

In-depth Technical Guide to 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-chlorobutane, a halogenated alkane with potential applications in organic synthesis. This document details its chemical identifiers, physical and spectroscopic properties, a putative synthesis protocol, and relevant safety information. The information is presented to support research and development activities requiring this versatile chemical intermediate.

Chemical Identifiers and Physical Properties

This compound is a key synthetic building block. A summary of its identifiers and known physical properties is provided below for easy reference.

Identifier TypeData
CAS Number 56481-42-6[1]
IUPAC Name This compound[2]
Molecular Formula C4H8BrCl[2]
Molecular Weight 171.46 g/mol [2]
InChI InChI=1S/C4H8BrCl/c1-4(6)2-3-5/h4H,2-3H2,1H3[2]
InChIKey ZHTDTJPDPPKLTG-UHFFFAOYSA-N[2]
SMILES CC(CCBr)Cl[2]
Boiling Point 154 °C[3]

Synthesis Protocol

2.1. Putative Two-Step Synthesis from 3-Buten-1-ol (B139374)

This proposed synthesis involves two key transformations: the conversion of the terminal alkene to a primary bromide and the conversion of the secondary alcohol to a chloride.

Step 1: Radical Hydrobromination of 3-Buten-1-ol to 4-Bromo-2-butanol

This step aims to install the bromine atom at the terminal carbon via an anti-Markovnikov addition.

  • Materials:

    • 3-Buten-1-ol

    • Hydrogen bromide (HBr) gas or a solution in acetic acid

    • Radical initiator (e.g., benzoyl peroxide or AIBN)

    • Anhydrous diethyl ether or other suitable aprotic solvent

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-buten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of a radical initiator.

    • Cool the reaction mixture in an ice bath.

    • Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-butanol.

Step 2: Chlorination of 4-Bromo-2-butanol to this compound

This step involves the substitution of the hydroxyl group with a chlorine atom.

  • Materials:

    • Crude 4-bromo-2-butanol from Step 1

    • Thionyl chloride (SOCl2) or concentrated hydrochloric acid (HCl) with a catalyst like zinc chloride (ZnCl2)

    • Pyridine (B92270) (optional, as a base with SOCl2)

    • Anhydrous diethyl ether

    • Ice-cold water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure using Thionyl Chloride:

    • In a round-bottom flask, dissolve the crude 4-bromo-2-butanol in anhydrous diethyl ether and cool in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring. A small amount of pyridine can be added to neutralize the HCl gas produced.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Carefully pour the reaction mixture over ice-cold water to quench the excess thionyl chloride.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

2.2. Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Radical Hydrobromination cluster_step2 Step 2: Chlorination cluster_purification Purification 3-Buten-1-ol 3-Buten-1-ol Reaction_1 HBr, Radical Initiator (e.g., AIBN) 3-Buten-1-ol->Reaction_1 Product_1 4-Bromo-2-butanol Reaction_1->Product_1 Reaction_2 SOCl2 or HCl/ZnCl2 Product_1->Reaction_2 Product_2 This compound Reaction_2->Product_2 Purification Fractional Distillation Product_2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed two-step synthesis of this compound from 3-buten-1-ol.

Spectroscopic Data (Predicted)

3.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.6Doublet3H-CH₃
~2.2Multiplet2H-CH₂-CH(Cl)-
~3.5Triplet2H-CH₂-Br
~4.2Multiplet1H-CH(Cl)-

3.2. ¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)Assignment
~25-CH₃
~35-CH₂-Br
~45-CH₂-CH(Cl)-
~55-CH(Cl)-

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2850-3000C-H stretchAlkane
1380, 1450C-H bendAlkane
600-800C-Cl stretchChloroalkane
500-600C-Br stretchBromoalkane

3.4. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and chlorine atoms.

Potential Reactions and Applications

Based on its structure, this compound can be a versatile reagent in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. The C-Br bond is generally more reactive towards nucleophilic substitution and organometallic reagent formation.

A notable reaction for similar dihaloalkanes is the intramolecular Wurtz reaction. For instance, the reaction of 1-bromo-3-chlorocyclobutane (B1620077) with sodium in ether yields bicyclo[1.1.0]butane. This suggests that this compound could potentially undergo a similar intramolecular cyclization to form methylcyclopropane (B1196493) under appropriate conditions.

4.1. Wurtz Reaction Pathway

Wurtz_Reaction This compound This compound Reagents 2 Na Ether This compound->Reagents Intermediate Organosodium Intermediate Reagents->Intermediate Intramolecular Reaction Product Methylcyclopropane Intermediate->Product Byproducts NaBr + NaCl Intermediate->Byproducts

Caption: Proposed intramolecular Wurtz reaction of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar halogenated alkanes, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is likely to be flammable and an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. This guide provides essential information on its properties and a putative synthesis protocol to facilitate its use in research and development. Further experimental validation of the proposed synthesis and spectroscopic data is recommended.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-3-chlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-bromo-3-chlorobutane, detailing their systematic IUPAC nomenclature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise chemical identification and understanding of structure-activity relationships. All quantitative data is presented in structured tables for ease of comparison, and a logical workflow for IUPAC naming is provided.

Introduction to Haloalkane Isomerism

Haloalkanes, such as this compound, are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C4H8BrCl, which corresponds to this compound, a number of structural and stereoisomers exist. Structural isomers differ in the connectivity of their atoms, arising from different carbon skeletons or different positions of the halogen substituents. Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.

IUPAC Nomenclature of Haloalkanes

The systematic naming of haloalkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The key principles for naming the isomers of this compound are:

  • Identify the Parent Hydrocarbon Chain: The longest continuous carbon chain containing the halogen atoms is identified as the parent alkane. For C4H8BrCl, this will be either butane (B89635) or propane (B168953) (in the case of a branched isomer).

  • Numbering the Carbon Chain: The chain is numbered from the end that gives the substituents (the bromine and chlorine atoms) the lowest possible locants (positions). If there is a tie, the substituents are numbered in alphabetical order (bromo before chloro), and the one that comes first alphabetically is assigned the lower number.

  • Naming the Substituents: The halogen substituents are named as prefixes (e.g., "bromo-" for bromine, "chloro-" for chlorine).

  • Alphabetical Order: The substituents are listed in alphabetical order, irrespective of their position on the carbon chain.

  • Stereochemistry: For chiral centers (a carbon atom attached to four different groups), the absolute configuration is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. These stereochemical descriptors are included in parentheses at the beginning of the IUPAC name.

Isomers of this compound (C4H8BrCl)

There are a total of 16 possible isomers for the molecular formula C4H8BrCl, which can be categorized based on their carbon skeleton: those with a butane backbone and those with a 2-methylpropane (isobutane) backbone.

Butane Backbone Isomers

These isomers are based on a four-carbon straight chain.

IUPAC NameStructureChirality
1-Bromo-1-chlorobutane Br-CH(Cl)-CH2-CH2-CH3Chiral
(R)-1-Bromo-1-chlorobutaneEnantiomer
(S)-1-Bromo-1-chlorobutaneEnantiomer
1-Bromo-2-chlorobutane Br-CH2-CH(Cl)-CH2-CH3Chiral
(R)-1-Bromo-2-chlorobutaneEnantiomer
(S)-1-Bromo-2-chlorobutaneEnantiomer
This compound Br-CH2-CH2-CH(Cl)-CH3Chiral
(R)-1-Bromo-3-chlorobutaneEnantiomer
(S)-1-Bromo-3-chlorobutaneEnantiomer
1-Bromo-4-chlorobutane Br-CH2-CH2-CH2-CH2-ClAchiral
2-Bromo-1-chlorobutane CH3-CH(Br)-CH2-CH2-ClChiral
(R)-2-Bromo-1-chlorobutaneEnantiomer
(S)-2-Bromo-1-chlorobutaneEnantiomer
2-Bromo-2-chlorobutane CH3-C(Br)(Cl)-CH2-CH3Chiral
(R)-2-Bromo-2-chlorobutaneEnantiomer
(S)-2-Bromo-2-chlorobutaneEnantiomer
2-Bromo-3-chlorobutane CH3-CH(Br)-CH(Cl)-CH3Two Chiral Centers
(2R,3R)-2-Bromo-3-chlorobutaneEnantiomer
(2S,3S)-2-Bromo-3-chlorobutaneEnantiomer
(2R,3S)-2-Bromo-3-chlorobutaneDiastereomer
(2S,3R)-2-Bromo-3-chlorobutaneDiastereomer
2-Methylpropane (Isobutane) Backbone Isomers

These isomers are based on a three-carbon chain with a methyl group on the central carbon.

IUPAC NameStructureChirality
1-Bromo-1-chloro-2-methylpropane Br-CH(Cl)-CH(CH3)2Chiral
(R)-1-Bromo-1-chloro-2-methylpropaneEnantiomer
(S)-1-Bromo-1-chloro-2-methylpropaneEnantiomer
1-Bromo-2-chloro-2-methylpropane Br-CH2-C(Cl)(CH3)2Achiral
1-Bromo-3-chloro-2-methylpropane Br-CH2-CH(CH3)-CH2-ClChiral
(R)-1-Bromo-3-chloro-2-methylpropaneEnantiomer
(S)-1-Bromo-3-chloro-2-methylpropaneEnantiomer
2-Bromo-1-chloro-2-methylpropane CH3-C(Br)(CH3)-CH2-ClAchiral

Physical Properties of Selected Isomers

IUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Reference
This compound171.46154[1][2]
1-Bromo-4-chlorobutane171.46Not available
2-Bromo-2-chlorobutane171.46Not available
1-Bromo-2-chloro-2-methylpropane171.46Not available
2-Bromo-1-chloro-2-methylpropane171.46Not available

Experimental Protocols

General Synthesis of Bromoalkanes from Alcohols

A common method for the synthesis of bromoalkanes involves the reaction of an alcohol with a bromine source, such as hydrobromic acid or a mixture of sodium bromide and sulfuric acid. The following is a general protocol that can be adapted for the synthesis of specific bromochloroalkane isomers, starting from the corresponding chloro-alcohol.

Materials:

  • Appropriate chloro-alcohol (e.g., 3-chlorobutan-1-ol (B3049794) to synthesize this compound)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, combine the chloro-alcohol and sodium bromide.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the mixture to reflux for a specified period (typically 30-60 minutes) to allow the reaction to go to completion.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the crude bromoalkane from the reaction mixture.

  • Transfer the distillate to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (to aid in phase separation).

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Perform a final distillation of the dried product to obtain the purified bromoalkane.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for each specific isomer.

Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical steps involved in determining the IUPAC name for an isomer of this compound.

IUPAC_Nomenclature_Workflow start Start with Molecular Structure of a C4H8BrCl Isomer find_chain Identify the Longest Continuous Carbon Chain start->find_chain number_chain Number the Carbon Chain to Give Substituents the Lowest Locants find_chain->number_chain name_substituents Name the Halogen Substituents: 'bromo' and 'chloro' number_chain->name_substituents alphabetize List Substituents Alphabetically: 'bromo' before 'chloro' name_substituents->alphabetize assemble_name Assemble the Full IUPAC Name: [Locant]-[Substituent][Parent Chain] alphabetize->assemble_name chiral_check Identify Chiral Centers (Carbon with 4 different groups) assemble_name->chiral_check assign_stereo Assign (R)/(S) Configuration using Cahn-Ingold-Prelog Rules chiral_check->assign_stereo Yes no_chiral Achiral Molecule chiral_check->no_chiral No final_name Combine Stereochemical Descriptors with the Assembled Name assign_stereo->final_name

References

The Differential Reactivity of the Carbon-Bromine Bond in 1-Bromo-3-chlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the carbon-bromine (C-Br) bond in 1-bromo-3-chlorobutane. The presence of two different halogen atoms on the same alkyl chain presents opportunities for selective chemical transformations, which are of significant interest in synthetic chemistry and drug development. This document elucidates the factors governing the differential reactivity of the C-Br versus the carbon-chlorine (C-Cl) bond, supported by quantitative data, detailed experimental protocols for selective reactions, and visualizations of reaction mechanisms and workflows.

Introduction

This compound is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. The inherent differences in the properties of the C-Br and C-Cl bonds allow for chemoselective reactions, enabling the stepwise introduction of different functionalities. Understanding the reactivity profile of the C-Br bond in this context is crucial for designing efficient and selective synthetic routes. This guide will explore the fundamental principles that dictate this selectivity and provide practical guidance for its application in a laboratory setting.

Physicochemical Properties and Bond Characteristics

The differential reactivity of the C-Br and C-Cl bonds in this compound is primarily governed by the differences in bond dissociation energy (BDE) and the polarizability of the halogen atoms.

Bond Dissociation Energy

The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage in nucleophilic substitution and other reactions.[1] This is the primary factor driving the selective reactivity.

BondBond Dissociation Energy (kJ/mol)Reference
C-Br~290[1]
C-Cl~346[1]
Electronegativity and Polarity

While chlorine is more electronegative than bromine, leading to a more polar C-Cl bond, the bond strength is the dominant factor in determining the reactivity in nucleophilic substitution reactions.

AtomPauling Electronegativity
Carbon2.55
Chlorine3.16
Bromine2.96

Reactivity Profile and Selective Reactions

The lower bond dissociation energy of the C-Br bond makes the bromine atom a better leaving group than the chlorine atom. This allows for selective nucleophilic substitution at the C-1 position.

Nucleophilic Substitution (SN2) Reactions

This compound is a primary alkyl halide at the C-1 position and a secondary alkyl halide at the C-3 position. SN2 reactions are favored at the primary carbon due to lower steric hindrance. The superior leaving group ability of bromide compared to chloride ensures that nucleophilic attack occurs preferentially at the C-Br bond.

Experimental Protocols

Protocol 1: Selective Substitution of Bromide with Azide (B81097)

This protocol describes the selective replacement of the bromine atom in this compound with an azide group, a versatile functional group for the synthesis of amines and triazoles.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • To this solution, add sodium azide (1.2 eq.).

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-azido-3-chlorobutane.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Diagram 1: SN2 Reaction Pathway for Selective Azide Substitution

SN2_Mechanism Reactants This compound + N₃⁻ TransitionState Transition State [N₃---C---Br]⁻ Reactants->TransitionState Backside Attack Products 1-Azido-3-chlorobutane + Br⁻ TransitionState->Products Inversion of Stereochemistry Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in DMF B Add Sodium Azide A->B C Heat to 60-70°C and Stir B->C D Cool to Room Temperature C->D Monitor by TLC/GC-MS E Aqueous Work-up and Extraction D->E F Drying and Solvent Removal E->F G Column Chromatography or Distillation F->G Wurtz_Reaction This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate + 2 Na Methylcyclopropane Methylcyclopropane Radical Intermediate->Methylcyclopropane Intramolecular Coupling 2 NaX 2 NaX Radical Intermediate->2 NaX

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-bromo-3-chlorobutane. Due to a lack of extensive experimental data for this specific compound, this guide leverages data from analogous compounds, discusses theoretical principles, and outlines the experimental and computational methodologies used to evaluate the thermodynamic properties of haloalkanes. This document is intended to serve as a foundational resource for professionals in research and drug development who require an understanding of the stability of halogenated organic molecules.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its reactivity and the distribution of its products in chemical reactions are fundamentally governed by its thermodynamic stability. Understanding the Gibbs free energy of formation, enthalpy of formation, and entropy is crucial for predicting reaction outcomes, optimizing synthesis pathways, and assessing the compound's persistence and environmental fate.

This guide explores the factors influencing the thermodynamic stability of this compound, including its conformational isomers. It also provides a detailed overview of the primary experimental and computational techniques employed to determine these critical thermodynamic parameters.

Thermodynamic Data

Computed Properties for this compound

Computational chemistry provides estimates of various molecular properties. The following table summarizes computed data for this compound.

PropertyValueSource
Molecular FormulaC4H8BrCl-
Molecular Weight171.46 g/mol -
XLogP3-AA2.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count2PubChem
Experimental Thermodynamic Data for 1-Bromo-3-chloropropane

For comparative purposes, the following table presents experimental thermodynamic data for a structurally similar, shorter-chain analogue, 1-bromo-3-chloropropane.[1][2][3][4][5][6][7][8] These values offer a reference point for estimating the properties of this compound.

PropertyValuePhaseTemperature (K)
Enthalpy of Vaporization (ΔvapH°) 42.0 kJ/molLiquid341
Boiling Point 143.3 °C (416.45 K)Liquid-
Melting Point -58.9 °C (214.25 K)Solid-

Conformational Analysis and Stability

The thermodynamic stability of this compound is influenced by the relative energies of its different conformational isomers. Rotation around the C2-C3 bond leads to various staggered and eclipsed conformations. The relative stability of these conformers is determined by steric hindrance between the methyl, bromine, and chlorine substituents, as well as dipole-dipole interactions.

Generally, staggered conformations are more stable than eclipsed conformations due to lower torsional strain. Among the staggered conformations, the anti-conformation, where the largest groups are furthest apart, is typically the most stable. Gauche interactions, where bulky groups are adjacent, introduce steric strain and increase the energy of the conformer.

Relative stability of staggered and eclipsed conformations.

Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic properties for haloalkanes relies on a set of well-established experimental techniques.

Calorimetry

Calorimetry is the primary experimental method for measuring enthalpy changes.[9][10][11]

  • Combustion Calorimetry : This technique is used to determine the standard enthalpy of formation (ΔfH°). A known mass of the substance is completely combusted in a bomb calorimeter, and the heat released is measured. From the heat of combustion, the standard enthalpy of formation can be calculated. For volatile organic compounds, the substance is often contained in a sealed ampule.

  • Differential Scanning Calorimetry (DSC) : DSC is used to measure heat capacity and enthalpies of phase transitions (e.g., fusion and vaporization).[9] A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow to the sample and reference is measured.

Vapor Pressure Measurements

The Clausius-Clapeyron equation relates the vapor pressure of a substance at different temperatures to its enthalpy of vaporization. By measuring the vapor pressure as a function of temperature, the enthalpy of vaporization can be determined.

Computational Protocols for Predicting Thermodynamic Stability

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.[12]

Ab Initio Methods

High-level ab initio quantum mechanical methods can provide accurate predictions of thermodynamic properties.

  • Gaussian-n (Gn) Theories : Methods like G3 and G4 theory are composite methods that approximate high-level calculations by a series of lower-level calculations.[13][14][15][16][17] These methods are designed to yield "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) for enthalpies of formation.

  • Complete Basis Set (CBS) Methods : These methods extrapolate calculations to the limit of an infinitely large basis set to achieve high accuracy.

Density Functional Theory (DFT)

DFT is a widely used computational method that can provide a good balance between accuracy and computational cost for larger molecules.[18] Various functionals are available and must be benchmarked against experimental data for the class of compounds under investigation.

Group Additivity Methods

Benson's group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual molecular groups.[19][20][21][22][23][24][25] While less accurate than high-level ab initio methods, it is a rapid and useful tool for estimating properties when experimental data is unavailable.[19][20][21][22][23][24][25]

Computational_Workflow cluster_input Input cluster_methodology Computational Methodology cluster_output Output Molecular_Structure Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Molecular_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (for Zero-Point Energy and Thermal Corrections) Geometry_Optimization->Frequency_Calculation Single_Point_Energy High-Level Single Point Energy Calculation (e.g., CCSD(T) or G4 theory) Frequency_Calculation->Single_Point_Energy Thermodynamic_Properties Thermodynamic Properties (ΔfH°, ΔfG°, S°) Single_Point_Energy->Thermodynamic_Properties

Workflow for computational prediction of thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for this compound remains elusive, a comprehensive understanding of its stability can be achieved through a combination of data from analogous compounds, conformational analysis, and the application of established experimental and computational protocols. For researchers and professionals in drug development, this guide provides the necessary framework to evaluate the thermodynamic stability of this compound and similar halogenated compounds, enabling more informed decisions in chemical synthesis and process development. The continued advancement of computational methods promises to provide increasingly accurate predictions for such molecules where experimental data is sparse.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-3-chlorobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-chlorobutane in various organic solvents. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the expected solubility based on the general principles of haloalkane chemistry. Furthermore, it details a standardized experimental protocol for the quantitative determination of solubility and presents a logical workflow for this process. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated alkane with the chemical formula C₄H₈BrCl. Its structure, featuring both bromine and chlorine substituents, results in a molecule with a moderate polarity. The solubility of such compounds is a critical parameter in various applications, including its use as a solvent, reactant, or intermediate in organic synthesis. Understanding its behavior in different organic solvents is essential for reaction optimization, purification processes, and the formulation of chemical products.

Haloalkanes, as a class of compounds, are generally soluble in common organic solvents.[1][2][3] This solubility is primarily dictated by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent are comparable.[1] For haloalkanes and many organic solvents, these interactions are predominantly van der Waals forces (London dispersion forces and dipole-dipole interactions).[1]

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPredominant Intermolecular Forces
Protic Polar Ethanol, Methanol, IsopropanolHighLondon Dispersion, Dipole-Dipole
Aprotic Polar Acetone, Dimethylformamide (DMF), AcetonitrileHighLondon Dispersion, Dipole-Dipole
Halogenated Dichloromethane, ChloroformHighLondon Dispersion, Dipole-Dipole
Aromatic Benzene, TolueneHighLondon Dispersion
Ethers Diethyl ether, Tetrahydrofuran (THF)HighLondon Dispersion, Dipole-Dipole
Non-polar Hexane, CyclohexaneModerate to HighLondon Dispersion

Experimental Protocol for a Standard Solubility Assay

To quantitatively determine the solubility of this compound in a specific organic solvent, a standardized experimental protocol, such as the isothermal equilibrium method, can be employed. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1 °C)

  • Calibrated flasks

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrumentation (e.g., HPLC, NMR)

  • Volumetric glassware

Procedure
  • Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for a period (e.g., 12-24 hours) to allow the undissolved solute to settle.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.

  • Sample Preparation for Analysis: Accurately weigh the collected aliquot of the saturated solution. Dilute the sample with a known volume or mass of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method). The concentration of this compound in the diluted sample is determined from the calibration curve.

  • Calculation of Solubility: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B 24-48h C Phase Separation (Settling of Excess Solute) B->C 12-24h D Sample Extraction and Filtration (Clear Supernatant) C->D E Sample Dilution (Known Dilution Factor) D->E F Quantitative Analysis (e.g., Gas Chromatography) E->F G Data Processing and Calculation (Determination of Solubility) F->G

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently documented in readily available scientific literature, its chemical nature as a haloalkane allows for a reliable prediction of its solubility behavior. It is expected to be highly soluble in a wide array of common organic solvents due to the compatibility of intermolecular forces. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. The successful application of this protocol will enable researchers to generate the necessary data to support their work in chemical synthesis, process development, and formulation science.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the health and safety information for 1-Bromo-3-chlorobutane, tailored for researchers, scientists, and professionals in drug development. It covers the substance's chemical and physical properties, toxicological data, handling and safety protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C4H8BrCl.[1][2] The following table summarizes its key physical and chemical properties.

PropertyValueSource
Molecular Weight 171.46 g/mol [1]
Boiling Point 154 °C[3]
CAS Number 56481-42-6[2]
Molecular Formula C4H8BrCl[1][2]
LogP 2.39870[2]
PSA 0.00000[2]

Toxicological Information

Detailed toxicological studies specifically on this compound are limited in publicly available literature. However, data from structurally similar haloalkanes, such as 1-bromo-3-chloropropane (B140262), suggest potential health hazards. The International Agency for Research on Cancer (IARC) has classified 1-bromo-3-chloropropane as "possibly carcinogenic to humans" (Group 2B).[4] Studies on rats exposed to 1-bromo-3-chloropropane have shown increased incidences of various cancers.[5]

The general mechanism of toxicity for haloalkanes involves metabolic activation by cytochrome P450 enzymes to form highly reactive free radicals.[6] These radicals can initiate a cascade of events, including lipid peroxidation of cellular membranes, leading to cell damage and organ toxicity, particularly in the liver.[6][7]

Potential Health Effects:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[8]

  • Carcinogenicity: May be carcinogenic, based on data from related compounds.[4]

  • Organ Toxicity: Potential for liver damage (hepatotoxicity).[7]

The following table summarizes available toxicity data, primarily from related compounds, to provide an indication of potential hazards.

EndpointResultSpeciesCompoundSource
Carcinogenicity Possibly carcinogenic to humans (Group 2B)Human (IARC classification)1-Bromo-3-chloropropane[4]
Inhalation Carcinogenicity Clear evidence of carcinogenic activityRat1-Bromo-3-chloropropane[5]
Hepatotoxicity Potentiation of liver injuryGeneral HaloalkanesGeneral Haloalkanes[7]

Experimental Protocols

Generalized Acute Oral Toxicity Study Protocol

This protocol is based on general guidelines for acute toxicity testing.

  • Objective: To determine the acute oral toxicity of this compound.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration:

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • Multiple dose levels are used to determine a dose-response relationship. A vehicle control group is also included.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

    • The time of death is recorded as accurately as possible.

  • Pathology:

    • All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

    • Microscopic examination of organs showing evidence of gross pathology is performed in animals surviving 24 or more hours.

  • Data Analysis: The LD50 (median lethal dose) is calculated where possible. Qualitative descriptions of toxic effects are reported.

Generalized Inhalation Carcinogenicity Study Protocol

This protocol is based on a study conducted on 1-bromo-3-chloropropane.[5]

  • Objective: To assess the carcinogenic potential of this compound via inhalation exposure.

  • Test Animals: Groups of male and female rats (e.g., F344 strain).

  • Exposure System: Whole-body inhalation exposure chambers are used. The test atmosphere is generated by vaporizing the test substance and mixing it with filtered air. The concentration of the substance in the chambers is monitored continuously.

  • Experimental Design:

    • Animals are exposed to target concentrations of the test substance (e.g., 0, low, mid, high ppm) for 6 hours per day, 5 days per week, for a period of 2 years.

    • Control groups are exposed to clean air under the same conditions.

  • Observations:

    • Animals are observed daily for clinical signs of toxicity and mortality.

    • Body weight and food consumption are measured weekly for the first 14 weeks and then every 4 weeks.

  • Pathology:

    • A complete necropsy is performed on all animals.

    • All organs and tissues are examined macroscopically.

    • Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions from all groups.

  • Data Analysis: The incidences of neoplasms and non-neoplastic lesions are analyzed statistically.

Hazard Identification and Safety Precautions

GHS Hazard Statements:

  • Flammable liquid and vapor.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing.[8] Ground and bond containers when transferring material to prevent static discharge.[8] Use spark-proof tools and explosion-proof equipment.[8] Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep containers tightly closed. Store in a flammables-area.[8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Use spark-proof tools.

Visualizations

Potential Signaling Pathway for Haloalkane-Induced Hepatotoxicity

The following diagram illustrates a generalized signaling pathway for liver injury induced by haloalkanes. This pathway is inferred from the known mechanisms of toxicity of related compounds.

Haloalkane_Toxicity_Pathway cluster_metabolism Metabolic Activation (in Hepatocyte) cluster_damage Cellular Damage Haloalkane This compound CYP450 Cytochrome P450 (e.g., CYP2E1) Haloalkane->CYP450 Metabolism FreeRadical Reactive Free Radical (e.g., C4H7BrCl•) CYP450->FreeRadical Bioactivation LipidPeroxidation Lipid Peroxidation of Cell Membranes FreeRadical->LipidPeroxidation Initiation CellularDamage Cellular Damage (e.g., Membrane Disruption, Calcium Dysregulation) LipidPeroxidation->CellularDamage Propagation Hepatotoxicity Hepatotoxicity (Inflammation, Necrosis, Steatosis) CellularDamage->Hepatotoxicity Outcome

Caption: Generalized pathway of haloalkane-induced liver toxicity.

Experimental Workflow for Inhalation Carcinogenicity Study

The diagram below outlines a typical experimental workflow for an inhalation carcinogenicity study.

Inhalation_Carcinogenicity_Workflow cluster_setup Study Setup cluster_exposure Exposure Phase (2 Years) cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation (e.g., F344 Rats) GroupAssignment Random Group Assignment (Control and Dose Groups) AnimalAcclimation->GroupAssignment InhalationExposure Whole-Body Inhalation Exposure (6 hrs/day, 5 days/week) GroupAssignment->InhalationExposure Monitoring Daily Clinical Observation & Regular Body Weight/ Food Consumption Measurement InhalationExposure->Monitoring Necropsy Gross Necropsy InhalationExposure->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology DataAnalysis Statistical Analysis of Lesion and Tumor Incidence Histopathology->DataAnalysis Conclusion Conclusion on Carcinogenic Potential DataAnalysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-3-chlorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chlorobutane is a versatile bifunctional alkylating agent employed in organic synthesis for the construction of a variety of molecular frameworks. Its differential reactivity, stemming from the presence of both a bromine and a chlorine atom, allows for selective and sequential reactions, making it a valuable building block for the synthesis of heterocyclic compounds and for introducing the 1-methyl-3-butyl group into organic molecules. The bromine atom, being a better leaving group, typically reacts preferentially under nucleophilic substitution conditions, leaving the chlorine atom available for subsequent transformations. This differential reactivity is a key feature in its application, enabling the construction of complex molecules in a controlled manner.

These application notes provide an overview of the use of this compound in key organic transformations, including the synthesis of nitrogen and sulfur-containing heterocycles and the alkylation of active methylene (B1212753) compounds. Detailed experimental protocols are provided for representative reactions.

Key Applications

The primary application of this compound as an alkylating agent lies in its ability to react with various nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. Its bifunctional nature is particularly useful for the synthesis of cyclic structures.

1. Synthesis of Substituted Pyrrolidines:

This compound is a suitable precursor for the synthesis of 2-methyl-substituted pyrrolidines. The reaction with a primary amine initially proceeds via nucleophilic attack of the amine on the carbon bearing the bromine atom. Subsequent intramolecular cyclization, where the nitrogen attacks the carbon bearing the chlorine atom, leads to the formation of the pyrrolidine (B122466) ring.

2. Synthesis of Substituted Tetrahydrothiophenes:

Analogous to the synthesis of pyrrolidines, this compound can be used to synthesize 3-methyltetrahydrothiophene. The reaction with a sulfur nucleophile, such as sodium sulfide (B99878), first results in the substitution of the bromine atom. This is followed by an intramolecular S-alkylation to form the five-membered heterocyclic ring.

3. Alkylation of Active Methylene Compounds:

Carbanions derived from active methylene compounds, such as diethyl malonate and ethyl acetoacetate, can be alkylated with this compound. This reaction introduces a 4-chloro-1-methylbutyl group, which can be further functionalized or used for subsequent cyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-methylpyrrolidine

This protocol describes the synthesis of an N-substituted pyrrolidine derivative using this compound and a primary amine.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.2 eq) and sodium carbonate (1.5 eq).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-benzyl-2-methylpyrrolidine.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundBenzylamineNa₂CO₃Acetonitrile6024N-Benzyl-2-methylpyrrolidine75-85
Protocol 2: Synthesis of 3-Methyltetrahydrothiophene

This protocol details the synthesis of a sulfur-containing heterocycle from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a mixture of ethanol and water (1:1).

  • Add this compound (1.0 eq) to the solution.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the filtrate by rotary evaporation at low temperature due to the volatility of the product.

  • Further purification can be achieved by distillation.

Quantitative Data:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
This compoundNa₂S·9H₂OEtOH/H₂O (1:1)Reflux123-Methyltetrahydrothiophene60-70
Protocol 3: Alkylation of Diethyl Malonate

This protocol describes the C-alkylation of an active methylene compound.

Reaction Scheme:

Caption: Synthetic workflow for N-Benzyl-2-methylpyrrolidine.

Synthesis_of_3_Methyltetrahydrothiophene reagents This compound + Na2S intermediate Initial Thiolation (SN2 at C-Br) reagents->intermediate EtOH/H2O, Reflux cyclization Intramolecular S-Alkylation (SN2 at C-Cl) intermediate->cyclization Heat product 3-Methyltetrahydrothiophene cyclization->product

Caption: Synthetic workflow for 3-Methyltetrahydrothiophene.

Alkylation_of_Diethyl_Malonate reagents Diethyl Malonate + NaOEt enolate Malonate Enolate reagents->enolate EtOH alkylation Alkylation with This compound enolate->alkylation Reflux product Diethyl 2-(3-chlorobutyl)malonate alkylation->product

Caption: Workflow for the alkylation of diethyl malonate.

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Application Notes and Protocols: 1-Bromo-3-chlorobutane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-bromo-3-chlorobutane as a versatile alkylating agent in the synthesis of pharmaceutical intermediates. Due to the limited specific literature on this particular reagent, the following protocols and data are presented as representative examples based on the general reactivity of bifunctional alkyl halides.

Introduction

This compound is a bifunctional organohalogen compound possessing two carbon atoms with differing reactivities for nucleophilic substitution. The bromo- group is a better leaving group than the chloro- group, allowing for selective sequential reactions. This differential reactivity makes this compound a potentially valuable building block for the introduction of a 4-chlorobutyl or a but-3-en-1-yl moiety (via subsequent elimination) into a variety of molecular scaffolds. These structural motifs are found in a range of biologically active molecules, making this reagent a person of interest for the synthesis of novel pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as an alkylating agent. It can be employed in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental transformations in the construction of complex drug molecules.

  • N-Alkylation of Amines: Introduction of the 4-chlorobutyl group onto primary or secondary amines can be a key step in the synthesis of various pharmaceutical agents, including antihistamines, antipsychotics, and antiarrhythmics. The resulting secondary or tertiary amine can be a final product or an intermediate for further functionalization.

  • O-Alkylation of Phenols and Alcohols: The formation of ether linkages by reacting this compound with hydroxyl-containing compounds is a common strategy in drug synthesis. This can be used to modify the pharmacokinetic properties of a drug molecule or to introduce a reactive handle for further elaboration.

  • C-Alkylation of Active Methylene (B1212753) Compounds: The alkylation of carbanions derived from active methylene compounds (e.g., malonic esters, β-ketoesters) with this compound provides a route to a variety of functionalized intermediates. These can be further manipulated to create complex carbocyclic and heterocyclic systems.

Data Presentation

The following tables summarize hypothetical quantitative data for the alkylation of various nucleophiles with this compound. These values are intended for illustrative purposes to demonstrate potential reaction outcomes.

Table 1: N-Alkylation of Amines with this compound

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Aniline (B41778)K₂CO₃Acetonitrile801285>95
PiperidineEt₃NTHF60892>98
BenzylamineNaHCO₃DMF701088>96

Table 2: O-Alkylation of Phenols with this compound

Phenol (B47542) SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
PhenolK₂CO₃Acetone601690>97
4-MethoxyphenolCs₂CO₃DMF501295>98
2-NaphtholNaOHEthanol (B145695)78887>95

Table 3: C-Alkylation of Active Methylene Compounds with this compound

Active Methylene CompoundBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Diethyl malonateNaOEtEthanol782478>95
Ethyl acetoacetateNaHTHF501882>96
AcetylacetoneK₂CO₃DMF801285>97

Experimental Protocols

The following are detailed, representative protocols for the key alkylation reactions using this compound.

Protocol 1: N-Alkylation of a Primary Amine (e.g., Aniline)

Objective: To synthesize N-(4-chlorobutyl)aniline.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-(4-chlorobutyl)aniline.

Protocol 2: O-Alkylation of a Phenol (e.g., Phenol)

Objective: To synthesize (4-chlorobutoxy)benzene.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 60°C) and maintain for 16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure (4-chlorobutoxy)benzene.

Protocol 3: C-Alkylation of an Active Methylene Compound (e.g., Diethyl malonate)

Objective: To synthesize diethyl 2-(4-chlorobutyl)malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • This compound

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 eq.) in ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add this compound (1.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 24 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a slight excess of dilute acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure diethyl 2-(4-chlorobutyl)malonate.

Visualizations

The following diagrams illustrate the generalized workflows for the described alkylation reactions.

G General Workflow for N-Alkylation A 1. Mix Amine, Base, and Solvent B 2. Add this compound A->B C 3. Heat to Reflux B->C D 4. Reaction Monitoring (TLC) C->D E 5. Workup: Filtration D->E F 6. Extraction and Washing E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography) G->H I Final Product: N-Alkylated Amine H->I

Caption: Generalized workflow for N-alkylation reactions.

G General Workflow for O-Alkylation A 1. Mix Phenol/Alcohol, Base, and Solvent B 2. Add this compound A->B C 3. Heat to Reflux B->C D 4. Reaction Monitoring (TLC) C->D E 5. Workup: Filtration D->E F 6. Aqueous Wash E->F G 7. Drying and Concentration F->G H 8. Purification (Distillation/Chromatography) G->H I Final Product: O-Alkylated Compound H->I

Caption: Generalized workflow for O-alkylation reactions.

G General Workflow for C-Alkylation A 1. Generate Enolate (Active Methylene + Base) B 2. Add this compound A->B C 3. Heat to Reflux B->C D 4. Reaction Monitoring (GC/TLC) C->D E 5. Workup: Neutralization D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (Distillation) G->H I Final Product: C-Alkylated Compound H->I

Caption: Generalized workflow for C-alkylation reactions.

G Logical Relationship of Reactivity cluster_0 This compound A C-Br Bond (More Labile) D Selective Monosubstitution at C-Br A->D B C-Cl Bond (Less Labile) E Potential for Subsequent Intramolecular Cyclization or Further Intermolecular Reaction B->E C Nucleophile (e.g., R-NH₂, R-OH, R₂CH⁻) C->D D->E

Caption: Reactivity of this compound.

Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoselective formation of a Grignard reagent from 1-bromo-3-chlorobutane. Due to the differential reactivity of carbon-halogen bonds, the Grignard reagent is selectively formed at the more reactive carbon-bromine bond, yielding 3-chlorobutylmagnesium bromide. This protocol is crucial for synthetic routes requiring the introduction of a nucleophilic 3-chlorobutyl moiety while preserving the chloro- functionality for subsequent transformations. The following application note details the necessary reagents, equipment, and step-by-step procedures for this selective synthesis.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from dihalogenated alkanes presents a chemoselectivity challenge. The successful selective formation of a Grignard reagent at one halogen site while leaving the other intact allows for the creation of versatile bifunctional building blocks. In the case of this compound, the carbon-bromine bond is significantly more reactive towards magnesium than the carbon-chlorine bond, enabling the preferential formation of 3-chlorobutylmagnesium bromide.[2][3] This selectivity is based on the bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond. This protocol outlines the optimized conditions for this selective reaction.

Reaction Principle

The formation of the Grignard reagent occurs via the oxidative insertion of magnesium metal into the carbon-halogen bond. The general order of reactivity for halogens in this reaction is I > Br > Cl.[4] This significant difference in reactivity allows for the selective reaction at the C-Br bond of this compound, leaving the C-Cl bond untouched. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[5] Ethereal solvents such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are essential to solvate and stabilize the Grignard reagent as it is formed.[5]

Experimental Protocol

This protocol is based on established methods for the selective formation of Grignard reagents from dihaloalkanes.

Materials:

  • This compound (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Apparatus: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen). The apparatus should consist of a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a gas inlet.

  • Charging the Flask: Place the magnesium turnings (1.2 eq.) and a single crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.

  • Initiation of the Reaction: Add a small portion (approx. 10%) of a solution of this compound (1.0 eq.) in anhydrous diethyl ether (or THF) to the magnesium turnings.

  • Maintaining the Reaction: The reaction is initiated by gentle warming or the addition of the iodine crystal. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[6] Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]

  • Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium turnings.

  • Use of the Grignard Reagent: The resulting grey to brownish solution of 3-chlorobutylmagnesium bromide is not isolated but should be used immediately for the subsequent reaction step.

Data Presentation

Quantitative data for the selective Grignard formation from this compound is not extensively reported. However, based on analogous reactions with dihaloalkanes, the following table provides expected parameters and potential outcomes.

ParameterConditionExpected Outcome/Note
Substrate This compound-
Reagent Magnesium Turnings1.2 equivalents
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for less reactive halides.
Initiator Iodine crystalA small crystal is sufficient.
Temperature Reflux (approx. 35 °C for Et₂O, 66 °C for THF)Gentle reflux should be maintained.
Reaction Time 1-2 hoursDependent on scale and reaction initiation.
Expected Yield >80% (in solution)Yields are typically high but depend on strictly anhydrous conditions.
Selectivity High for C-Br bondThe C-Cl bond is expected to remain intact.

Logical Relationship Diagram

Grignard_Formation_Protocol Logical Workflow for Selective Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Dry_Glassware Dry All Glassware (Oven, 120°C) Assemble_Apparatus Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble_Apparatus Charge_Flask Charge Flask with Mg and Iodine Crystal Assemble_Apparatus->Charge_Flask Initiate_Reaction Initiate Reaction (Add small aliquot, gentle warming) Charge_Flask->Initiate_Reaction Prepare_Solution Prepare Solution of This compound in Anhydrous Ether Prepare_Solution->Initiate_Reaction Dropwise_Addition Dropwise Addition of Substrate Solution Initiate_Reaction->Dropwise_Addition Reflux Maintain Gentle Reflux Dropwise_Addition->Reflux Complete_Reaction Stir at Reflux (30-60 min) Reflux->Complete_Reaction Grignard_Solution Formation of 3-Chlorobutylmagnesium Bromide Solution Complete_Reaction->Grignard_Solution Immediate_Use Immediate Use in Subsequent Reaction Grignard_Solution->Immediate_Use

Caption: Workflow for the selective formation of 3-chlorobutylmagnesium bromide.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions Involving 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chlorobutane is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. Its structure, featuring two different halogen atoms on a four-carbon chain, allows for selective nucleophilic substitution reactions, enabling the introduction of various functional groups. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-Br bond is significantly more labile and therefore a better leaving group than the C-Cl bond, facilitating sequential and site-selective substitution reactions. This document provides detailed application notes, experimental protocols, and quantitative data for key nucleophilic substitution reactions of this compound.

General Principles of Reactivity

Nucleophilic substitution reactions involving this compound are predominantly governed by the SN2 mechanism, especially with strong, unhindered nucleophiles. The primary carbon bearing the bromine atom is readily accessible to nucleophilic attack, while the secondary carbon with the chlorine atom is more sterically hindered.

The key principle guiding the regioselectivity of these reactions is the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for its cleavage. Consequently, nucleophiles will preferentially attack the C1 position, displacing the bromide ion.

Intermolecular vs. Intramolecular Reactions

A crucial aspect to consider when reacting this compound with certain nucleophiles, particularly those that can form a stable five-membered ring, is the potential for intramolecular cyclization to compete with intermolecular substitution. This is especially relevant when using difunctional nucleophiles or under conditions that favor cyclization (e.g., high dilution).

Quantitative Data Summary

The following tables summarize typical quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles. Please note that yields and reaction times can vary based on specific reaction conditions and scale.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Major ProductTypical Yield (%)
Azide (B81097)Sodium Azide (NaN₃)DMF60-8012-241-Azido-3-chlorobutane85-95
CyanideSodium Cyanide (NaCN)DMSO80-1008-164-Chloropentanenitrile (B3377486)80-90
Hydroxide (B78521)Sodium Hydroxide (NaOH)Aqueous Ethanol (B145695)Reflux4-83-Chloro-1-butanol70-80
Thiolate (from Thiourea)Thiourea, then NaOHEthanolReflux6-123-Chlorobutane-1-thiol75-85

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-3-chlorobutane

Objective: To synthesize 1-azido-3-chlorobutane via nucleophilic substitution of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 70°C and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azido-3-chlorobutane.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of 4-Chloropentanenitrile

Objective: To synthesize 4-chloropentanenitrile via nucleophilic substitution of this compound with sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, add this compound (1.0 equivalent) to a round-bottom flask containing DMSO.

  • Carefully add sodium cyanide (1.1 equivalents) to the stirred solution. Caution: Sodium cyanide is highly toxic.

  • Heat the mixture to 90°C and maintain the temperature for 12 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase on a rotary evaporator.

  • Purify the resulting 4-chloropentanenitrile by vacuum distillation.

Protocol 3: Synthesis of 3-Chloro-1-butanol

Objective: To synthesize 3-chloro-1-butanol via hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium hydroxide (1.5 equivalents) in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent using a rotary evaporator.

  • The crude 3-chloro-1-butanol can be purified by distillation.

Visualizations

Nucleophilic_Substitution_Pathway sub This compound ts Transition State [Nu---C---Br]⁻ sub->ts SN2 Attack nuc Nucleophile (Nu⁻) nuc->ts prod 1-Nu-3-chlorobutane ts->prod lg Br⁻ ts->lg

Caption: General SN2 pathway for nucleophilic substitution on this compound.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation / Chromatography) concentration->purification product Final Product purification->product

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Competing_Pathways start This compound + Nucleophile (Nu⁻) inter Intermolecular Substitution (4-Chloro-1-Nu-butane) start->inter Major Pathway intra Intramolecular Cyclization (e.g., Cyclopropane derivative) start->intra Minor Pathway (if Nu is appropriate)

Caption: Competing intermolecular and intramolecular pathways in reactions of this compound.

Application of 1-Bromo-3-chlorobutane in the Synthesis of a Novel Fungicidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-chlorobutane is a bifunctional alkyl halide with potential as a versatile building block in the synthesis of novel agrochemicals. The differential reactivity of the bromine and chlorine substituents allows for sequential nucleophilic substitutions, enabling the construction of complex molecular architectures. This document outlines a hypothetical application of this compound in the synthesis of a novel fungicide, N-(1-methyl-3-chloropropyl)-2,6-diethyl-4-methylaniline, a compound designed to incorporate structural features associated with fungicidal activity.

The bromo-substituted carbon in this compound is more susceptible to nucleophilic attack than the chloro-substituted carbon. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.[1][2][3][4] This selective reactivity is exploited in the proposed synthetic pathway to introduce a substituted aniline (B41778) moiety, a common toxophore in agricultural fungicides.

Hypothetical Synthetic Pathway

The proposed synthesis involves a two-step process commencing with the selective N-alkylation of 2,6-diethyl-4-methylaniline (B1582614) with this compound. The resulting intermediate, N-(1-methyl-3-chloropropyl)-2,6-diethyl-4-methylaniline, is the target hypothetical fungicide. This compound could then potentially undergo further derivatization at the remaining chloro-functionalized position to modulate its biological activity and physicochemical properties.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis of the hypothetical fungicide. The values presented are based on typical yields and conditions for analogous reactions reported in the chemical literature.

StepReactionReactantsProductMolecular Weight ( g/mol )Theoretical Yield (%)Purity (%)
1N-AlkylationThis compound, 2,6-Diethyl-4-methylanilineN-(1-methyl-3-chloropropyl)-2,6-diethyl-4-methylaniline267.8385>95

Experimental Protocols

Step 1: Synthesis of N-(1-methyl-3-chloropropyl)-2,6-diethyl-4-methylaniline

Materials:

  • This compound (1.0 eq)

  • 2,6-Diethyl-4-methylaniline (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Acetonitrile (solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine solution

Procedure:

  • To a solution of 2,6-diethyl-4-methylaniline (1.1 eq) in acetonitrile, add sodium bicarbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain the pure N-(1-methyl-3-chloropropyl)-2,6-diethyl-4-methylaniline.

Mandatory Visualization

G cluster_0 Synthetic Workflow Reactants This compound + 2,6-Diethyl-4-methylaniline Reaction_Step_1 N-Alkylation (Acetonitrile, NaHCO3, Reflux) Reactants->Reaction_Step_1 Intermediate N-(1-methyl-3-chloropropyl)-2,6-diethyl-4-methylaniline (Hypothetical Fungicide) Reaction_Step_1->Intermediate Purification Workup and Column Chromatography Intermediate->Purification Final_Product Pure Hypothetical Fungicide Purification->Final_Product

Caption: Proposed synthesis of a hypothetical fungicide.

G cluster_workflow Experimental Workflow start Mix 2,6-diethyl-4-methylaniline and NaHCO3 in Acetonitrile add_reactant Add this compound start->add_reactant Stir 15 min reflux Reflux for 12-16 hours add_reactant->reflux workup Cool, Filter, and Concentrate reflux->workup Monitor by TLC extraction Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extraction drying Dry over Na2SO4 and Concentrate extraction->drying purification Column Chromatography drying->purification end Obtain Pure Product purification->end

Caption: Detailed experimental workflow for the synthesis.

References

Synthetic Routes to Cyclic Compounds Using 1-Bromo-3-chlorobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclic compounds, specifically methylcyclopropane (B1196493), utilizing 1-bromo-3-chlorobutane as the starting material. The primary focus is on intramolecular cyclization reactions, which offer an efficient route to this valuable three-membered ring system. These protocols are intended for laboratory-scale synthesis and provide a foundation for further derivatization and use in medicinal chemistry and materials science.

Introduction

Cyclopropane rings are a prevalent structural motif in numerous biologically active molecules and are of significant interest in drug discovery. Their unique conformational properties and electronic nature can impart desirable characteristics such as increased potency, metabolic stability, and improved pharmacokinetic profiles. This compound is a versatile and readily available starting material for the synthesis of methylcyclopropane. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective intramolecular cyclization, providing a direct and efficient pathway to the desired cyclic product.

This application note details two primary synthetic strategies for the conversion of this compound to methylcyclopropane: an intramolecular Grignard reaction and an intramolecular Wurtz-type coupling. Both methods are robust and can be performed with standard laboratory equipment.

Synthetic Strategies

The synthesis of methylcyclopropane from this compound relies on the formation of a new carbon-carbon bond between the first and third carbon atoms of the butane (B89635) chain, with the concurrent elimination of the halogen atoms. The choice of metal, either magnesium for a Grignard-type reaction or sodium for a Wurtz-type coupling, dictates the reaction mechanism and conditions.

Route 1: Intramolecular Grignard Reaction

This route involves the selective formation of a Grignard reagent at the more reactive carbon-bromine bond, followed by an intramolecular nucleophilic displacement of the chloride. This is generally the preferred method due to its milder reaction conditions and higher yields.

Route 2: Intramolecular Wurtz-Type Coupling

This method employs an alkali metal, such as sodium, to effect the reductive coupling of the carbon-halogen bonds. While effective, this reaction can sometimes be less selective and may lead to the formation of side products through intermolecular coupling.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the synthesis of methylcyclopropane from this compound via the two primary routes.

ParameterRoute 1: Intramolecular Grignard ReactionRoute 2: Intramolecular Wurtz-Type Coupling
Reactant This compound, Magnesium turningsThis compound, Sodium metal
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Anhydrous Diethyl Ether or Dioxane
Reaction Temperature 25-35 °C (initiation), then reflux25-35 °C (initiation), then reflux
Reaction Time 2-4 hours4-6 hours
Typical Yield 70-85%50-65%
Primary Byproducts Butenes, Butan-1-ol (after workup)Octanes, Butenes
Purification Method DistillationFractional Distillation

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of methylcyclopropane from this compound.

G cluster_main Overall Synthetic Strategy cluster_route1 Route 1 cluster_route2 Route 2 This compound This compound Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation Mg, Ether Radical Anion Formation Radical Anion Formation This compound->Radical Anion Formation Na, Ether Methylcyclopropane Methylcyclopropane Intramolecular Cyclization (SNi) Intramolecular Cyclization (SNi) Grignard Reagent Formation->Intramolecular Cyclization (SNi) Intramolecular Cyclization (SNi)->Methylcyclopropane Intramolecular Coupling Intramolecular Coupling Radical Anion Formation->Intramolecular Coupling Intramolecular Coupling->Methylcyclopropane

Caption: Synthetic pathways to methylcyclopropane.

G cluster_workflow Experimental Workflow: Intramolecular Grignard Reaction Start Start ReactionSetup Set up oven-dried glassware under inert atmosphere (N2 or Ar) Start->ReactionSetup AddReagents Add Mg turnings and anhydrous ether ReactionSetup->AddReagents InitiateReaction Add a small amount of This compound to initiate AddReagents->InitiateReaction MaintainReflux Slowly add remaining This compound to maintain gentle reflux InitiateReaction->MaintainReflux ReactionComplete Monitor reaction completion by TLC or GC MaintainReflux->ReactionComplete Quench Cool to 0 °C and quench with saturated aq. NH4Cl solution ReactionComplete->Quench Extraction Extract with diethyl ether Quench->Extraction Drying Dry organic layer over anhydrous MgSO4 Extraction->Drying Purification Filter and distill to isolate methylcyclopropane Drying->Purification End End Purification->End

Caption: Workflow for Grignard synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methylcyclopropane via Intramolecular Grignard Reaction

This protocol is adapted from established procedures for the intramolecular cyclization of 1,3-dihalides.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (for initiation, optional)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Initiation: Place the magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine if necessary to activate the magnesium surface. Add a portion of the anhydrous diethyl ether to cover the magnesium.

  • Grignard Reagent Formation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heating mantle may be required.

  • Reaction Progression: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion. Monitor the reaction by gas chromatography (GC) if possible.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Carefully distill the filtrate to remove the diethyl ether. The product, methylcyclopropane, can be further purified by fractional distillation.

Expected Outcome:

This procedure is expected to yield methylcyclopropane as a colorless, volatile liquid in 70-85% yield. The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Protocol 2: Synthesis of Methylcyclopropane via Intramolecular Wurtz-Type Coupling

This protocol provides an alternative route using sodium metal.

Materials:

  • This compound (1.0 eq)

  • Sodium metal, cut into small pieces (2.2 eq)

  • Anhydrous diethyl ether or dioxane

  • Ethanol (B145695) (for quenching)

  • Deionized water

  • Anhydrous calcium chloride (CaCl₂)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a similar setup to Protocol 1 under an inert atmosphere, place the freshly cut sodium pieces (2.2 eq) in the flask with anhydrous diethyl ether.

  • Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.

  • Reaction Time: After the addition is complete, continue to reflux the mixture for 4-6 hours.

  • Workup: Cool the reaction mixture in an ice bath. Cautiously add ethanol to quench any unreacted sodium. Once the sodium is consumed, slowly add deionized water.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and dry over anhydrous calcium chloride.

  • Purification: Filter and purify the product by fractional distillation.

Expected Outcome:

The Wurtz-type coupling is expected to produce methylcyclopropane in a 50-65% yield. The purity and identity should be confirmed by spectroscopic methods.

Safety Precautions

  • Both Grignard and Wurtz reactions are highly exothermic and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • Sodium metal is highly reactive and corrosive. It reacts violently with water. Handle with care and quench any unreacted sodium with a suitable alcohol before adding water.

  • This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.

These protocols provide a solid foundation for the synthesis of methylcyclopropane from this compound. Researchers are encouraged to optimize these conditions for their specific needs and to thoroughly characterize the final product to ensure its purity and identity.

Application Notes and Protocols for the Intramolecular Wurtz Reaction of 1-Bromo-3-chlorobutane with Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the intramolecular Wurtz reaction of 1-bromo-3-chlorobutane with sodium, a notable method for the synthesis of the highly strained and synthetically valuable molecule, bicyclo[1.1.0]butane. This document includes a discussion of the reaction mechanism, a comprehensive experimental protocol, and a summary of the expected products and their yields.

Introduction

The Wurtz reaction, discovered by Charles Adolphe Wurtz, is a coupling reaction involving the treatment of alkyl halides with sodium metal to form a new carbon-carbon bond.[1] While intermolecular Wurtz reactions often suffer from low yields and the formation of multiple byproducts, the intramolecular variant can be a highly efficient method for the synthesis of cyclic and bicyclic compounds.[2][3] The reaction of this compound with sodium is a classic example of an intramolecular Wurtz reaction that leads to the formation of bicyclo[1.1.0]butane, a molecule of significant interest due to its high ring strain and unique reactivity.[3][4]

Reaction Mechanism

The mechanism of the Wurtz reaction is complex and can be described by both free-radical and organometallic (anionic) pathways.[5][6][7] In the case of this compound, the reaction is initiated by the transfer of an electron from sodium to the more reactive carbon-bromine bond.[8][9] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Step 1: Initial Electron Transfer and Formation of an Organosodium Intermediate

A sodium atom donates an electron to the carbon atom bearing the bromine, leading to the cleavage of the C-Br bond and the formation of a 3-chlorobutyl radical and sodium bromide. A second sodium atom then rapidly transfers another electron to the radical, forming a carbanionic intermediate, specifically a 3-chlorobutylsodium species.

Step 2: Intramolecular Cyclization

The resulting carbanion is well-positioned for an intramolecular nucleophilic substitution (SN2) reaction. The nucleophilic carbon attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the strained bicyclo[1.1.0]butane ring.[10] The high efficiency of this intramolecular cyclization is attributed to the favorable proximity of the reacting centers.[10]

An alternative, though less favored, pathway could involve the formation of a diradical intermediate, which then undergoes intramolecular coupling to form the product.

Wurtz_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Organosodium_Intermediate 3-Chlorobutylsodium This compound->Organosodium_Intermediate + 2Na - NaBr Sodium_Halides NaBr + NaCl Sodium Sodium Bicyclobutane Bicyclo[1.1.0]butane Organosodium_Intermediate->Bicyclobutane Intramolecular SN2 - NaCl

Wurtz reaction of this compound.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and verified experimental methods.

Materials and Equipment:

  • This compound

  • Sodium metal

  • Anhydrous dioxane

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing addition funnel

  • Nitrogen gas inlet

  • Heating mantle

  • Cold traps (liquid nitrogen)

  • Vacuum manifold

Procedure:

  • Apparatus Setup: A 300-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. The system is maintained under a positive pressure of dry nitrogen. The outlet of the condenser is connected to two cold traps in series, cooled with liquid nitrogen, to collect the volatile product.

  • Reaction Initiation: To the flask are added 150 mL of anhydrous dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium. The mixture is heated to reflux, and the molten sodium is dispersed into fine particles by vigorous stirring.

  • Addition of Reactant: A solution of 20.0 g (0.118 mole) of this compound in 20 mL of anhydrous dioxane is added dropwise from the addition funnel to the refluxing mixture over a period of 1 hour.

  • Reaction Completion: The reaction mixture is maintained at reflux with stirring for an additional 2 hours.

  • Product Isolation: The volatile product, bicyclo[1.1.0]butane, is collected in the liquid nitrogen-cooled traps. The product is then purified by trap-to-trap distillation under vacuum to separate it from any co-distilled dioxane.

Data Presentation

The intramolecular Wurtz reaction of this compound is known for its high efficiency in producing the desired bicyclic product. The primary side product observed is cyclobutene (B1205218), likely formed through an elimination pathway.

ProductYieldBoiling Point (°C)
Bicyclo[1.1.0]butane78-94%8.5
Cyclobutene~10%2

Products and Side Reactions

The major product of this reaction is bicyclo[1.1.0]butane, a highly strained molecule with significant synthetic potential. The formation of cyclobutene as a side product can occur through a competing elimination reaction.

Side_Reaction cluster_intermediate Intermediate cluster_products Products Organosodium_Intermediate 3-Chlorobutylsodium Bicyclobutane Bicyclo[1.1.0]butane (Major Product) Organosodium_Intermediate->Bicyclobutane Intramolecular Substitution Cyclobutene Cyclobutene (Side Product) Organosodium_Intermediate->Cyclobutene Elimination

Major and minor products of the reaction.

Conclusion

The intramolecular Wurtz reaction of this compound provides an efficient and high-yielding route to bicyclo[1.1.0]butane. This protocol, with its detailed procedure and expected outcomes, serves as a valuable resource for researchers in organic synthesis and drug development who may utilize this strained bicyclic system as a versatile building block for more complex molecules. Careful control of reaction conditions, particularly the use of anhydrous solvent and an inert atmosphere, is crucial for achieving high yields and minimizing side reactions.

References

Application Notes and Protocols for the Quantification of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-Bromo-3-chlorobutane, a halogenated organic compound relevant in various chemical syntheses. The described methods are essential for process monitoring, quality control, and stability studies. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Methodologies

The quantification of this compound requires sensitive and specific analytical methods. Due to its volatile nature, Gas Chromatography (GC) based methods are particularly well-suited. High-Performance Liquid Chromatography (HPLC) can also be employed, although it may be less conventional for such a volatile analyte. Quantitative NMR (qNMR) offers a versatile and absolute quantification approach without the need for a calibration curve with the same analyte. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] Headspace or purge-and-trap sample introduction is often preferred to minimize matrix effects.[1][2]

Experimental Protocol: Headspace GC-MS

This protocol is designed for the quantification of this compound in a non-volatile solvent matrix.

a. Materials and Reagents:

  • This compound (≥99.5% purity)

  • Methanol (B129727), Purge-and-Trap grade or equivalent

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • Headspace vials (20 mL) with caps (B75204) and septa

b. Standard Preparation:

  • Stock Standard Preparation (1000 µg/mL): In a well-ventilated fume hood, accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask partially filled with methanol. Bring the flask to volume with methanol, cap, and invert several times to ensure thorough mixing. Store the stock solution at 4°C in a sealed, amber vial.

  • Working Standard Dilutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix into a 20 mL headspace vial.

  • Add a known volume of a suitable solvent (e.g., methanol) to dissolve or suspend the sample.

  • If necessary, add an internal standard.

  • Seal the vial immediately.

d. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent[3]

  • Column: A mid-polar column, such as a (5%-phenyl)-methylpolysyloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a versatile choice.[1][3]

  • Injector: Split/splitless, operated in splitless mode.[3]

  • Injector Temperature: 250°C[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Oven Temperature Program: Initial temperature of 40°C for 3 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[4]

  • Headspace Autosampler Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 minutes

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from its mass spectrum (likely fragments include m/z 91, 93, 125, 127).

Data Presentation: Expected GC-MS Performance

The following table summarizes the expected performance characteristics for a validated GC-MS method for this compound, based on typical performance for similar halogenated compounds.

ParameterExpected PerformanceICH Acceptance Criteria
Linearity (R²)> 0.998≥ 0.995
Accuracy (% Recovery)90-110%80-120%
Precision (% RSD)< 10%< 15%
Limit of Detection (LOD)0.1 - 1 µg/L-
Limit of Quantification (LOQ)0.5 - 5 µg/L-

Data are hypothetical and based on typical performance for similar analytes.[5][6]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Standard (1000 µg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Dilution Calibration Calibration Curve Working->Calibration Sample Sample in Headspace Vial HS_Autosampler Headspace Autosampler Sample->HS_Autosampler GC Gas Chromatograph HS_Autosampler->GC Injection MS Mass Spectrometer GC->MS Separation & Ionization Chromatogram Chromatogram (SIM) MS->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

While less common for volatile compounds, HPLC-UV can be a viable alternative, particularly for non-volatile sample matrices where direct injection is feasible. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV

a. Materials and Reagents:

  • This compound (≥99.5% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[7]

  • Class A volumetric flasks and pipettes

b. Standard and Sample Preparation:

  • Prepare stock and working standards of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Dissolve or dilute samples in the mobile phase to a known concentration.

c. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 40% acetonitrile and increase to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Due to the lack of a strong chromophore, detection will be in the low UV range (e.g., 200-220 nm). Sensitivity may be limited.

Data Presentation: Expected HPLC-UV Performance
ParameterExpected PerformanceICH Acceptance Criteria
Linearity (R²)> 0.999≥ 0.995
Accuracy (% Recovery)95-105%80-120%
Precision (% RSD)< 5%< 15%
Limit of Detection (LOD)0.1 - 1 mg/L-
Limit of Quantification (LOQ)0.5 - 5 mg/L-

Data are hypothetical and based on typical performance for similar analytes without strong chromophores.[6]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Standard Working Working Standards Stock->Working Dilution Calibration Calibration Curve Working->Calibration Sample Sample Solution Autosampler Autosampler Sample->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute concentration or purity of a sample by comparing the integral of an analyte signal to that of a certified reference material (internal standard).[8][9]

Experimental Protocol: ¹H qNMR

a. Materials and Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

b. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

c. NMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Nucleus: ¹H

  • Pulse Sequence: A simple single-pulse experiment.

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.[10] This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

d. Data Processing and Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phase and baseline correction.

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Data Presentation: Expected qNMR Performance
ParameterExpected Performance
AccuracyHigh (primary method)
Precision (% RSD)< 2%
SpecificityHigh (based on unique chemical shifts)

qNMR Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Analyte Weigh Analyte (m_analyte) Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Weigh Internal Std (m_std, Purity_std) Standard->Solvent NMR Acquire ¹H NMR Spectrum (ensure d1 > 5*T₁) Solvent->NMR Integrate_A Integrate Analyte Signal (I_analyte, N_analyte) NMR->Integrate_A Integrate_S Integrate Standard Signal (I_std, N_std) NMR->Integrate_S Calculate Calculate Purity/Concentration Integrate_A->Calculate Integrate_S->Calculate

Caption: Logical workflow for quantitative analysis by NMR (qNMR).

References

Application Notes and Protocols for the Purification of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 1-Bromo-3-chlorobutane following its synthesis. The primary focus is on removing common impurities such as unreacted starting materials, acidic byproducts, and other halogenated organic species. The protocols described herein utilize standard laboratory techniques including liquid-liquid extraction and fractional distillation to achieve high purity of the final product, which is often a critical intermediate in pharmaceutical synthesis.

Introduction

This compound is a valuable bifunctional alkylating agent used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its synthetic preparation, commonly via the bromination of 3-chloro-1-butanol, can result in a crude product containing several impurities. The presence of these impurities can adversely affect the yield and purity of subsequent reaction steps. Therefore, a robust purification strategy is essential to ensure the quality and consistency of the final API.

This guide outlines a comprehensive purification workflow, including protocols for impurity removal and final product isolation. Additionally, methods for assessing the purity of the final product are discussed.

Impurity Profile of Synthetic this compound

A likely and common synthetic route to this compound is the reaction of 3-chloro-1-butanol with a brominating agent, such as hydrobromic acid (often generated in situ from sodium bromide and sulfuric acid) or phosphorus tribromide. The primary impurities originating from this synthesis include:

  • Unreacted 3-chloro-1-butanol: The starting alcohol.

  • Acidic Impurities: Residual hydrobromic acid, sulfuric acid, or phosphoric acid used in the reaction.

  • Side-Products:

    • Bis(3-chlorobutyl) ether: Formed via an acid-catalyzed intermolecular dehydration of 3-chloro-1-butanol.

    • Elimination Products: Alkenes formed by the dehydration of the starting alcohol.

    • Other Halogenated Butanes: Potentially including 1,3-dibromobutane (B89751) or 1,3-dichlorobutane (B52869) depending on the reagents used.

Physical Properties of Key Components

A summary of the physical properties of this compound and its common impurities is presented in Table 1. These properties are critical for designing an effective purification strategy, particularly for the fractional distillation step.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₄H₈BrCl171.46154
3-chloro-1-butanolC₄H₉ClO108.57166 (approx. atmospheric)
Bis(3-chlorobutyl) etherC₈H₁₆Cl₂O199.12>170 (estimated)
Hydrobromic Acid (48% aq.)HBr80.91~124

Table 1: Physical Properties of this compound and Potential Impurities.

Purification Workflow

The overall workflow for the purification of crude this compound is depicted in the following diagram.

PurificationWorkflow Purification Workflow for this compound crude_product Crude this compound separatory_funnel Separatory Funnel crude_product->separatory_funnel Transfer water_wash Wash with Water separatory_funnel->water_wash base_wash Wash with aq. NaHCO₃ water_wash->base_wash Separate aqueous layer brine_wash Wash with Brine base_wash->brine_wash Separate aqueous layer drying Dry with Anhydrous MgSO₄ brine_wash->drying Transfer organic layer filtration Filtration drying->filtration distillation_setup Fractional Distillation Apparatus filtration->distillation_setup Transfer dried organic phase distillation Fractional Distillation distillation_setup->distillation pure_product Pure this compound distillation->pure_product Collect fraction at 152-156 °C

Caption: Purification workflow diagram.

Experimental Protocols

Protocol for Extractive Work-up

This protocol describes the washing procedure to remove acidic impurities and water-soluble components from the crude product.

Materials:

  • Crude this compound

  • Deionized water

  • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Filter funnel and filter paper

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer (this compound) is denser and will be the bottom layer.

  • Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution. Shake for 2-3 minutes, venting frequently as carbon dioxide gas will be evolved.

  • Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and wash with an equal volume of brine solution by shaking for 1 minute.

  • Drain the lower organic layer into a dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate to the organic layer in small portions with swirling until the drying agent no longer clumps together.

  • Stopper the flask and allow it to stand for at least 15 minutes to ensure complete drying.

  • Filter the dried organic phase through a fluted filter paper into a round-bottom flask suitable for distillation.

ExtractiveWorkup Extractive Work-up Protocol start Crude Product in Separatory Funnel wash_water Add Water & Shake start->wash_water separate_water Separate Layers (Keep Lower Organic) wash_water->separate_water wash_bicarb Add 5% NaHCO₃ & Shake separate_water->wash_bicarb separate_bicarb Separate Layers (Keep Lower Organic) wash_bicarb->separate_bicarb wash_brine Add Brine & Shake separate_bicarb->wash_brine separate_brine Separate Layers (Keep Lower Organic) wash_brine->separate_brine dry Add Anhydrous MgSO₄ separate_brine->dry filtrate Filter dry->filtrate end Dried Organic Phase Ready for Distillation filtrate->end

Caption: Extractive work-up workflow.

Protocol for Fractional Distillation

This protocol details the final purification step to isolate this compound from less volatile and more volatile impurities.

Materials:

  • Dried, crude this compound in a round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle and controller

  • Boiling chips or magnetic stirrer

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried organic phase.

  • Begin heating the distillation flask gently.

  • Observe the temperature on the thermometer. Collect any low-boiling forerun in a separate receiving flask and discard.

  • As the temperature approaches the boiling point of this compound (154 °C), replace the receiving flask with a clean, pre-weighed flask.

  • Collect the fraction that distills over at a stable temperature range, typically between 152-156 °C.

  • Continue distillation until the temperature either drops or rises significantly, or until only a small amount of residue remains in the distillation flask.

  • Stop heating and allow the apparatus to cool completely before disassembling.

  • Weigh the receiving flask containing the purified product to determine the yield.

FractionalDistillation Fractional Distillation Setup cluster_0 Distillation Apparatus flask Distillation Flask with Crude Product column Fractionating Column flask->column Vapor thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser receiving_flask Receiving Flask condenser->receiving_flask Distillate

Caption: Fractional distillation apparatus.

Purity Assessment

The purity of the final product should be assessed to ensure it meets the required specifications. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.

GC-MS Analysis Protocol

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

Data Analysis:

  • The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the product.

  • Minor peaks in the chromatogram should be identified to assess the level and nature of any remaining impurities.

Conclusion

The protocols outlined in this document provide a reliable and effective methodology for the purification of this compound after its synthesis. Adherence to these procedures, coupled with careful analytical monitoring, will ensure a high-purity product suitable for use in demanding applications such as pharmaceutical development and manufacturing.

Safe handling and storage protocols for 1-Bromo-3-chlorobutane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of 1-Bromo-3-chlorobutane in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on available data for this compound and supplemented with information from structurally similar halogenated hydrocarbons. Researchers should always exercise caution and consult with their institution's safety officer for any specific concerns.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. Data for similar compounds are included for comparative safety assessment.

PropertyThis compound1-Bromo-4-chlorobutane (Analogue)1-Bromo-3-chloropropane (Analogue)
CAS Number 56481-42-66940-78-9109-70-6
Molecular Formula C4H8BrClC4H8BrClC3H6BrCl
Molecular Weight 171.46 g/mol 171.46 g/mol 157.44 g/mol
Boiling Point 154 °C80-82 °C @ 30 mmHg144-145 °C
Flash Point Data not available60 °C / 140 °F[1]>140 °C[2]
Density Data not available1.488 g/mL at 25 °CData not available
Appearance Assumed to be a clear liquidClear liquid[1]Liquid[2]

Hazard Identification and Safety Precautions

Based on the data for analogous compounds, this compound should be treated as a flammable liquid that can cause skin, eye, and respiratory irritation.[1][3][4] Long-term exposure to similar halogenated hydrocarbons has been associated with potential health risks.

General Safety Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Keep away from heat, sparks, and open flames.[4]

  • Use spark-proof tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecifications
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat and closed-toe shoes.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary for large quantities or in case of inadequate ventilation.

Experimental Protocols

Safe Handling and Use Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Have a spill kit readily available.

    • Don all required personal protective equipment.

  • Dispensing:

    • Use a properly grounded and bonded dispensing system for larger quantities.

    • For smaller amounts, use a chemical-resistant syringe or pipette within the fume hood.

  • Reaction Setup:

    • Set up all reactions within the fume hood.

    • Ensure all glassware is free of cracks and defects.

  • Post-Reaction:

    • Quench any reactive materials safely.

    • Clean all glassware and equipment thoroughly.

Storage Protocol
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[3][4]

  • Use a designated flammable liquids storage cabinet.

Spill and Emergency Procedures

In case of a small spill (manageable by trained personnel):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

In case of a large spill, fire, or personnel exposure:

  • Evacuate the area immediately.

  • Activate the nearest fire alarm and/or call emergency services.

  • If safe to do so, close the fume hood sash and shut off ignition sources.

  • For skin contact, immediately flush with copious amounts of water for at least 15 minutes.[1][3]

  • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][3]

  • For inhalation, move to fresh air and seek medical attention.[3]

Visualizations

Caption: Workflow for the safe handling of this compound.

StorageLogic cluster_incompatibles Incompatible Materials Chem This compound TightlyClosed Tightly Closed Chem->TightlyClosed ProperlyLabeled Properly Labeled Chem->ProperlyLabeled CoolDry Cool & Dry Area Chem->CoolDry WellVentilated Well-Ventilated Chem->WellVentilated AwayFromSun Away from Sunlight Chem->AwayFromSun Oxidizers Strong Oxidizing Agents Chem->Oxidizers Store Separately From

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-3-chlorobutane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted to synthesize this compound from 3-chloro-1-butanol using hydrobromic acid (HBr), but my final product is a mixture of isomers. What are the likely side products and why did they form?

A1: When synthesizing this compound from 3-chloro-1-butanol using HBr, the reaction can proceed through an SN1 or SN2 mechanism. For a primary alcohol like 3-chloro-1-butanol, the SN2 pathway is generally favored. However, under certain conditions, an SN1 pathway can be initiated, leading to the formation of a carbocation intermediate. This carbocation is susceptible to rearrangement, which can result in the formation of isomeric side products.

The primary carbocation initially formed can undergo a hydride shift to form a more stable secondary carbocation. Nucleophilic attack by the bromide ion on this rearranged carbocation leads to the formation of 2-bromo-3-chlorobutane. Additionally, elimination reactions can occur, leading to the formation of various butene isomers.

Potential Side Products from 3-chloro-1-butanol + HBr:

Side Product Structure Reason for Formation
2-Bromo-3-chlorobutaneCH₃CHClCHBrCH₃Rearrangement of the primary carbocation to a more stable secondary carbocation via a hydride shift, followed by bromide attack.
1,3-DichlorobutaneCH₃CHClCH₂CH₂ClIf chloride ions are present and compete with bromide as the nucleophile.
1,3-DibromobutaneCH₃CHBrCH₂CH₂BrIf the reaction is driven to completion with excess HBr, potentially leading to substitution of the chloro group.
Chloro-butenese.g., CH₂=CHCH(Cl)CH₃Elimination reactions (E1 or E2) competing with substitution.

Troubleshooting:

  • Use a milder brominating agent: Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) favor an SN2 mechanism and can minimize carbocation rearrangements.[1][2]

  • Control reaction temperature: Lower temperatures generally favor substitution over elimination and can reduce the likelihood of rearrangements.

  • Use a non-polar solvent: This can help to suppress the formation of carbocation intermediates.

Q2: I am trying to synthesize this compound by the addition of HBr to 3-chloro-1-butene (B1220285), but I am obtaining a different constitutional isomer as the major product. What is happening?

A2: The addition of HBr to an unsymmetrical alkene like 3-chloro-1-butene is governed by the principles of Markovnikov and anti-Markovnikov addition.

  • Markovnikov Addition: In the absence of radical initiators (like peroxides), the reaction proceeds via an electrophilic addition mechanism. The hydrogen atom of HBr adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. The bromide ion then attacks this carbocation. In the case of 3-chloro-1-butene, this results in the formation of 2-bromo-3-chlorobutane as the major product.[3][4]

  • Anti-Markovnikov Addition: To obtain the desired this compound, the reaction must be carried out under conditions that favor a free-radical addition mechanism. This is typically achieved by adding a radical initiator, such as a peroxide (e.g., benzoyl peroxide), to the reaction mixture. The bromine radical then adds to the less substituted carbon of the double bond, leading to the formation of the more stable secondary radical, which then abstracts a hydrogen atom from HBr.[5][6]

Potential Side Products from 3-chloro-1-butene + HBr:

Product Structure Reaction Condition
This compound (Desired Product) CH₂BrCH₂CHClCH₃ Anti-Markovnikov (with peroxides)
2-Bromo-3-chlorobutane (Major Side Product)CH₃CHBrCHClCH₃Markovnikov (without peroxides)

Troubleshooting:

  • Ensure the presence of a radical initiator: For the synthesis of this compound from 3-chloro-1-butene, the addition of a peroxide is crucial.

  • Use fresh reagents: Old samples of alkenes may contain auto-oxidized peroxides, which could lead to a mixture of products.

  • Exclude light: Photochemical initiation of radical reactions can sometimes occur. Running the reaction in the dark can help ensure that the peroxide is the primary initiator.

Experimental Protocol: Synthesis of this compound from 3-chloro-1-butanol using PBr₃

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 3-chloro-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-chloro-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled solution of the alcohol with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-3 hours.

  • After reflux, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Reaction_Pathways cluster_0 Synthesis from 3-chloro-1-butanol cluster_1 Synthesis from 3-chloro-1-butene 3-chloro-1-butanol 3-chloro-1-butanol Primary Carbocation Primary Carbocation 3-chloro-1-butanol->Primary Carbocation HBr (SN1 path) 1-bromo-3-chlorobutane_SN2 This compound (Desired Product - SN2) 3-chloro-1-butanol->1-bromo-3-chlorobutane_SN2 PBr3 Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation Hydride Shift 2-bromo-3-chlorobutane 2-Bromo-3-chlorobutane (Side Product) Secondary Carbocation->2-bromo-3-chlorobutane Br- attack 3-chloro-1-butene 3-chloro-1-butene 1-bromo-3-chlorobutane_AM This compound (Desired Product - Anti-Markovnikov) 3-chloro-1-butene->1-bromo-3-chlorobutane_AM HBr, Peroxides 2-bromo-3-chlorobutane_M 2-Bromo-3-chlorobutane (Side Product - Markovnikov) 3-chloro-1-butene->2-bromo-3-chlorobutane_M HBr

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow start Start: Synthesis of This compound product_analysis Analyze product mixture (e.g., GC-MS, NMR) start->product_analysis desired_product Desired Product is Major product_analysis->desired_product Purity > 95% side_products Side Products Detected product_analysis->side_products Purity < 95% end End desired_product->end identify_side_product Identify major side product(s) side_products->identify_side_product rearrangement_product Rearrangement Product (e.g., 2-bromo-3-chlorobutane) identify_side_product->rearrangement_product From alcohol markovnikov_product Markovnikov Product (2-bromo-3-chlorobutane) identify_side_product->markovnikov_product From alkene remedy_rearrangement Troubleshooting: - Use milder reagent (PBr3) - Lower reaction temperature rearrangement_product->remedy_rearrangement remedy_markovnikov Troubleshooting: - Add radical initiator (peroxide) - Use fresh reagents markovnikov_product->remedy_markovnikov remedy_rearrangement->end remedy_markovnikov->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

How to improve the yield of 1-Bromo-3-chlorobutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 1-Bromo-3-chlorobutane synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and reliable methods for synthesizing this compound involve the nucleophilic substitution of a hydroxyl group in a corresponding butanol derivative. The two primary starting materials and reagents are:

  • From 3-Chlorobutan-1-ol (B3049794): This is a common and effective route, utilizing a brominating agent to replace the hydroxyl group.

  • From 1-Bromo-3-butanol: This route is less common due to the potential for side reactions involving the bromo- group, but it is also a viable pathway.

Q2: Which brominating agent is recommended for the synthesis from 3-Chlorobutan-1-ol?

A2: Both Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr) are effective reagents for this conversion. The choice depends on factors such as available equipment, safety considerations, and desired purity. PBr₃ often provides higher yields and milder reaction conditions, while HBr is a more cost-effective option.

Q3: What are the typical yields for this compound synthesis?

A3: With optimized protocols, yields can be significant. For instance, a route starting from 3-chloro-1-methoxybutane (B14147492) has a reported yield of 77%. While a specific yield for the direct bromination of 3-chlorobutan-1-ol is not widely published, well-executed conversions of primary alcohols to bromoalkanes can often exceed 80%.

Q4: What are the main impurities and byproducts to be aware of?

A4: Common impurities include unreacted starting material (3-chlorobutan-1-ol), isomeric byproducts, and products of side reactions such as ethers (e.g., bis(3-chlorobutyl) ether) and elimination products (e.g., chlorobutenes). The formation of these byproducts is highly dependent on the reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure or wet starting materials. 4. Significant side reactions (e.g., ether formation, elimination). 5. Loss of product during workup and purification.1. Increase reaction time or reagent stoichiometry. 2. Optimize temperature; for PBr₃, maintain low temperatures initially and then gently heat. For HBr, ensure sufficient heating under reflux. 3. Use freshly distilled starting materials and ensure all glassware is dry. 4. Control temperature carefully; use a non-nucleophilic acid catalyst if necessary. 5. Ensure efficient extraction and minimize transfers. Use a fractional distillation setup for purification.
Product is Dark/Discolored 1. Overheating during reaction or distillation. 2. Presence of bromine (Br₂) impurity from HBr decomposition.1. Maintain precise temperature control. Use a vacuum distillation for high-boiling impurities. 2. Wash the crude product with a dilute solution of sodium bisulfite or sodium thiosulfate (B1220275) to remove Br₂.
Formation of an Emulsion during Workup 1. Vigorous shaking during extraction. 2. Presence of acidic or basic residues.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Neutralize the reaction mixture before extraction.
Multiple Spots on TLC/Peaks in GC-MS 1. Presence of unreacted starting material and byproducts. 2. Isomerization of the starting material or product.1. Improve the efficiency of the purification step, such as using a longer distillation column or performing column chromatography. 2. Ensure the reaction conditions do not favor rearrangement; for secondary alcohols, using PBr₃ is often preferred over HBr to minimize carbocation formation.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chlorobutan-1-ol using PBr₃

This protocol is based on the general procedure for converting primary alcohols to alkyl bromides using phosphorus tribromide.

Materials:

  • 3-Chlorobutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a dropping funnel and a reflux condenser, place 3-chlorobutan-1-ol and anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux for 2-3 hours.

  • Cool the reaction mixture and pour it cautiously over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound from 3-Chlorobutan-1-ol using HBr

This protocol is based on the general procedure for converting primary alcohols to alkyl bromides using hydrobromic acid.

Materials:

  • 3-Chlorobutan-1-ol

  • 48% Hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask, combine 3-chlorobutan-1-ol and 48% hydrobromic acid.

  • Slowly add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Heat the mixture under reflux for 3-4 hours.

  • After reflux, allow the mixture to cool and then distill the crude this compound from the reaction mixture.

  • Wash the distillate with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the crude product with anhydrous calcium chloride.

  • Decant the dried liquid and purify by fractional distillation.

Data Presentation

Table 1: Comparison of Brominating Agents for Synthesis from 3-Chlorobutan-1-ol

Parameter Phosphorus Tribromide (PBr₃) Hydrobromic Acid (HBr)
Typical Yield High (>80%)Moderate to High (60-80%)
Reaction Conditions Milder, often requires cooling initiallyHarsher, requires strong acid and heating
Byproducts Phosphorous acid (H₃PO₃)Water, potentially ethers and alkenes
Advantages High yield, fewer side reactionsCost-effective
Disadvantages Moisture sensitive, corrosiveStrong acid handling, potential for rearrangements

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3-Chlorobutan-1-ol reaction Reaction with Brominating Agent (PBr3 or HBr) start->reaction quench Quenching (Ice) reaction->quench extraction Extraction quench->extraction wash Washing (H2O, NaHCO3, Brine) extraction->wash drying Drying (MgSO4 or CaCl2) wash->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation product Final Product: this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_factors Factors Affecting Yield cluster_outcomes Reaction Outcomes temp Reaction Temperature yield Product Yield temp->yield side_reactions Side Reactions temp->side_reactions time Reaction Time time->yield reagents Purity of Reagents reagents->yield purity Product Purity reagents->purity stoichiometry Reagent Stoichiometry stoichiometry->yield stoichiometry->side_reactions side_reactions->purity

Caption: Key factors influencing the yield and purity of the reaction.

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Bromo-3-chlorobutane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of 1-bromo-3-chlorobutane is a critical step in the synthesis of various organic molecules. However, achieving high conversion rates can be challenging due to a variety of factors, from reaction initiation to competing side reactions. This guide provides detailed troubleshooting advice and frequently asked questions to help you overcome common obstacles and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction, intended to proceed via a Grignard reagent, is failing to initiate. What are the common causes and how can I resolve this?

Failure to initiate is a frequent issue in Grignard reactions. The primary culprits are typically the presence of moisture and a passivated magnesium surface.[1][2]

Common Causes and Solutions for Grignard Initiation Failure

Cause Explanation Solution
Moisture Contamination Grignard reagents are highly reactive with protic compounds like water, which quenches the reagent as it forms.[1][3][4][5]Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4]
Passivated Magnesium Surface Magnesium turnings can have a coating of magnesium oxide on their surface, which prevents the reaction with the alkyl halide.[1]Activate the magnesium surface by crushing the turnings to expose a fresh surface, rapid stirring, or using chemical activators.[3] A small crystal of iodine is a common and effective activator; its purple color will fade upon reaction initiation.[1][2] 1,2-dibromoethane (B42909) can also be used as an activating agent.[3]
Impure Starting Materials The this compound may contain trace amounts of water or other impurities that inhibit the reaction.Purify the this compound, for instance, by passing it through a short column of activated alumina (B75360) to remove residual water.[4]

Below is a workflow to troubleshoot the initiation of the Grignard reaction.

start Reaction Fails to Initiate check_moisture Check for Moisture (Glassware, Solvents, Atmosphere) start->check_moisture dry_system Action: Rigorously Dry Glassware & Solvents; Use Inert Atmosphere check_moisture->dry_system Moisture Suspected check_mg Check Magnesium Surface check_moisture->check_mg System is Dry dry_system->check_mg activate_mg Action: Activate Mg (Crush, Stir, Add Iodine) check_mg->activate_mg Passivation Likely check_purity Check Purity of This compound check_mg->check_purity Mg is Fresh activate_mg->check_purity purify_halide Action: Purify Alkyl Halide check_purity->purify_halide Impurities Suspected success Reaction Initiates check_purity->success Reagent is Pure purify_halide->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q2: Which halogen in this compound is more reactive for forming a Grignard reagent?

The carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond. Consequently, the Grignard reagent will preferentially form at the bromine- substituted carbon.

Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-Cl~340

This selectivity allows for the targeted formation of the Grignard reagent, leaving the chloro group available for subsequent reactions if desired.

Q3: I'm observing significant amounts of a dimeric byproduct (Wurtz-type coupling). How can this be minimized?

Wurtz-type coupling is a common side reaction where the Grignard reagent reacts with the starting alkyl halide.[2][6] This is particularly prevalent with reactive halides.

Strategies to Minimize Wurtz Coupling

Parameter Effect on Wurtz Coupling Recommendation
Rate of Addition A high local concentration of the alkyl halide favors the formation of byproducts.[1]A slow, dropwise addition of the this compound to the magnesium suspension is crucial. This maintains a low concentration of the halide, maximizing the yield of the desired Grignard reagent.[1][2]
Solvent Certain solvents can influence the rate of side reactions.While diethyl ether and THF are standard, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress the formation of Wurtz coupling byproducts in some cases.[2][7]

The following diagram illustrates the desired reaction pathway versus the Wurtz coupling side reaction.

cluster_main Desired Pathway cluster_side Side Reaction A R-Br + Mg B R-MgBr (Grignard Reagent) A->B Formation C R-E (Desired Product) B->C + Electrophile (E) D R-MgBr F R-R (Wurtz Product) D->F E R-Br E->F

Caption: Desired Grignard reaction vs. Wurtz side reaction.

Q4: My reaction is producing elimination byproducts instead of the desired substitution product. How can I favor substitution?

The competition between substitution and elimination is influenced by factors such as the structure of the haloalkane, the nature of the nucleophile/base, temperature, and solvent.

Conditions Favoring Substitution vs. Elimination

Condition Favors Substitution Favors Elimination
Temperature Lower temperaturesHigher temperatures[8]
Solvent Polar aprotic solvents (e.g., acetone, DMSO) are ideal for S_N2 reactions.[9] Water encourages substitution.[8]Ethanol encourages elimination.[8]
Nucleophile/Base Strong, non-bulky nucleophilesStrong, bulky bases
Concentration Lower concentration of base/nucleophileHigher concentrations of strong base (e.g., hydroxide) favor elimination.[8]

The diagram below shows the competing S_N2 and E2 pathways.

start This compound + Nucleophile/Base sn2 SN2 Pathway (Substitution) start->sn2 Backside Attack e2 E2 Pathway (Elimination) start->e2 Proton Abstraction prod_sub Alkylated Product sn2->prod_sub prod_elim Alkene Byproduct e2->prod_elim

Caption: Competing substitution (SN2) and elimination (E2) pathways.

Experimental Protocols

General Protocol for the Preparation of a Grignard Reagent from this compound and Subsequent Alkylation

This protocol provides a general methodology. Specific quantities and conditions should be optimized for the particular electrophile being used.

1. Preparation of Glassware and Reagents:

  • All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry inert gas (argon or nitrogen).[1]

  • Magnesium turnings are placed in the reaction flask.

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is used as the solvent.[2] Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4]

2. Grignard Reagent Formation:

  • Add a small amount of anhydrous solvent to the flask to just cover the magnesium turnings.

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion (~5-10%) of the halide solution to the magnesium suspension. Initiation may be indicated by gentle refluxing and the disappearance of the iodine color.[2] If the reaction does not start, gentle warming with a heat gun may be necessary.[1]

  • Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to minimize Wurtz coupling.[1]

  • After the addition is complete, the mixture may be stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

3. Reaction with Electrophile:

  • Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0°C.

  • Dissolve the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Grignard solution.[2] Maintain a low temperature to control the exothermicity of the reaction.

4. Workup:

  • After the addition of the electrophile is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted 2-3 times with the solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[2]

  • The crude product can then be purified by an appropriate method, such as flash column chromatography or distillation.

References

Optimization of reaction conditions for 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-3-chlorobutane Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of reaction conditions for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when synthesizing from 3-chlorobutan-1-ol (B3049794).

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?

  • Answer: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

    • Reagent Quality: The brominating agent (e.g., PBr₃, HBr, CBr₄/PPh₃) may have degraded. Phosphorus tribromide (PBr₃) is particularly sensitive to moisture. Ensure you use fresh or properly stored reagents.

    • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material (3-chlorobutan-1-ol) is still present, consider extending the reaction time or moderately increasing the temperature.

    • Suboptimal Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can promote the formation of side products. See the data tables below for recommended temperature ranges.

    • Inefficient Quenching/Workup: Product can be lost during the workup phase. Ensure the quenching step (e.g., slow addition of ice water) is performed carefully to avoid decomposition. Check the pH during extraction to ensure efficient separation of the organic layer.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product shows significant impurities upon analysis (GC-MS or NMR). What are these impurities and how can I avoid them?

  • Answer: The primary impurities are typically unreacted starting material, elimination products, or rearrangement products.

    • Unreacted Starting Material: This indicates an incomplete reaction. See Issue 1, Point 2.

    • Elimination Products (Butenes): The use of high temperatures or strong, non-nucleophilic bases can promote the E2 elimination reaction, forming various butene isomers. To minimize this, maintain the recommended reaction temperature and avoid excessive heating.

    • Rearrangement Products (e.g., 1-Bromo-2-chlorobutane): Carbocation rearrangements can occur, especially under strongly acidic conditions (e.g., using HBr). Using a method that avoids free carbocations, such as the Appel reaction (CBr₄/PPh₃), can prevent this.

    • Dibrominated Products: If the starting material contains diol impurities, dibrominated byproducts can form. Ensure the purity of your starting 3-chlorobutan-1-ol.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Caption: A decision tree for troubleshooting this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable method for synthesizing this compound?

    • A1: The reaction of 3-chlorobutan-1-ol with phosphorus tribromide (PBr₃) is a widely used and effective method. It generally proceeds with good yield and minimizes rearrangements. The Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide) is an excellent alternative that offers mild conditions.

  • Q2: How does reaction temperature affect the yield and purity?

    • A2: Temperature is a critical parameter. Lower temperatures (0-5 °C) during reagent addition help control the exothermic reaction, while gentle warming (40-60 °C) is often required to drive the reaction to completion. Excessively high temperatures can lead to elimination byproducts. See the data table below for a summary.

  • Q3: Which solvent is best for this reaction?

    • A3: Many protocols perform the reaction neat (without a solvent). If a solvent is required for better temperature control or solubility, a non-protic solvent like diethyl ether or dichloromethane (B109758) is recommended. Protic solvents can react with the brominating agent.

  • Q4: How can I purify the final product?

    • A4: The standard purification method is fractional distillation under reduced pressure. The significant difference in boiling points between the starting material (3-chlorobutan-1-ol, ~140 °C) and the product (this compound, ~155-157 °C) allows for effective separation. A preceding aqueous workup is essential to remove inorganic salts and acids.

Experimental Protocols & Data

Protocol: Synthesis via Phosphorus Tribromide (PBr₃)

This protocol details a standard laboratory procedure for the synthesis of this compound.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Methodology:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The system is kept under an inert atmosphere (e.g., nitrogen).

  • Reactant Addition: 3-chlorobutan-1-ol is added to the flask and cooled in an ice bath to 0-5 °C.

  • Bromination: Phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the mixture is stirred at 0-5 °C for an additional hour. The ice bath is then removed, and the mixture is heated to 50-60 °C for 2-3 hours.

  • Workup: The reaction mixture is cooled and slowly poured onto crushed ice. The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

  • Purification: The crude product is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and purified by fractional distillation under reduced pressure.

Data Tables: Optimization of Reaction Conditions

The following tables summarize the impact of key parameters on reaction outcomes.

Table 1: Effect of Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (GC, %)
12546594
25038897
37538290 (alkenes)
410026075 (alkenes)

Table 2: Effect of PBr₃ Stoichiometry

EntryPBr₃ EquivalentsReaction Time (h)Temperature (°C)Yield (%)
10.3335080
20.4035088
30.5035089

Note: The data presented are illustrative and represent typical outcomes for this reaction. Actual results may vary based on specific experimental setup and reagent quality.

Preventing elimination side reactions with 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-chlorobutane. The focus is on preventing or minimizing elimination side reactions to favor the desired nucleophilic substitution products.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction with this compound is producing a significant amount of alkene byproducts. How can I favor the substitution product?

A1: The formation of alkenes (3-chloro-1-butene and 1-bromo-3-butene, though the former is more likely due to the better leaving group ability of bromide) is due to a competing E2 elimination reaction. To favor the SN2 substitution pathway, consider the following critical factors:

  • Nucleophile Choice: Employ a strong nucleophile that is a weak base. Nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) are excellent choices for SN2 reactions on secondary halides as they exhibit high nucleophilicity with low basicity. Strongly basic nucleophiles, such as hydroxides (OH⁻) and alkoxides (RO⁻), will significantly promote the E2 elimination pathway.[1][2]

  • Solvent Selection: Use a polar aprotic solvent. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are ideal for SN2 reactions.[1][2] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive towards the electrophilic carbon. Polar protic solvents, such as water and alcohols (e.g., ethanol), will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.[2]

  • Temperature Control: Maintain a low reaction temperature. Elimination reactions are generally favored at higher temperatures.[3] Running the reaction at or below room temperature (0-25 °C) will kinetically favor the SN2 pathway.

  • Base Strength: Avoid strong, sterically hindered bases. Bulky bases like potassium tert-butoxide (t-BuOK) are specifically designed to promote elimination and should be avoided if the substitution product is desired.[4]

Q2: I am observing a mixture of substitution and elimination products. How can I improve the yield of the substitution product?

A2: Obtaining a mixture of products is common with secondary halides like this compound. To improve the selectivity for the substitution product, a systematic optimization of reaction conditions is recommended. Based on the principles outlined in A1, you can:

  • Switch to a less basic nucleophile: If you are using a moderately basic nucleophile, consider switching to one with higher nucleophilicity and lower basicity (e.g., from a methoxide (B1231860) to an azide).

  • Change the solvent: If the reaction is being run in a protic or less polar solvent, changing to a polar aprotic solvent like DMSO or DMF can dramatically increase the SN2 reaction rate.[1]

  • Lower the reaction temperature: If the reaction is being heated, try running it at room temperature or even at 0 °C for an extended period.

  • Use a less hindered base if a base is required: If the reaction requires a base, use the weakest possible base that can still facilitate the desired reaction without promoting elimination.

Q3: The reaction is very slow, and I am not getting a good yield of any product.

A3: Slow reaction rates with secondary halides can be due to steric hindrance or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the rate of an SN2 reaction.

  • Ensure Anhydrous Conditions: For reactions in aprotic solvents, ensure that the solvent and reagents are anhydrous, as water can interfere with the reaction.

  • Check Reagent Purity: Impurities in the starting material or reagents can inhibit the reaction.

  • Extend Reaction Time: Due to the sterically hindered nature of the secondary bromide, the reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q: Which halogen is more likely to be substituted in this compound?

A: The bromide is a better leaving group than chloride. Therefore, nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom (C1).

Q: Can I use sodium hydroxide (B78521) to synthesize 3-chloro-1-butanol from this compound?

A: While possible, using sodium hydroxide is likely to result in a significant amount of the elimination byproduct, 3-chloro-1-butene. Hydroxide is a strong base and will promote the E2 reaction.[1][5] To favor substitution, it is better to use a less basic oxygen nucleophile, for example, by using sodium acetate (B1210297) followed by hydrolysis.

Q: What is the expected major product when this compound is reacted with sodium cyanide in acetone?

A: The expected major product is 4-chloro-2-cyanobutane, formed via an SN2 reaction. The cyanide ion is a good nucleophile and a relatively weak base, and acetone is a polar aprotic solvent, conditions that strongly favor the SN2 pathway.

Q: Why do higher temperatures favor elimination reactions?

A: Elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more negative at higher temperatures, making the elimination reaction more thermodynamically favorable.[6]

Data Presentation

The following table summarizes the expected product distribution for the reaction of a typical secondary bromoalkane (e.g., 2-bromobutane) under various conditions. This data can be used as a general guide for predicting the outcome of reactions with this compound.

Nucleophile/BaseSolventTemperature (°C)Predominant PathwayApproximate SN2:E2 RatioReference(s)
NaN₃ (Sodium Azide)DMSO25SN2> 95:5[1][2]
NaCN (Sodium Cyanide)Acetone25SN2> 90:10[1][2]
NaOH (Sodium Hydroxide)Ethanol (B145695)55E221:79[1]
NaOEt (Sodium Ethoxide)Ethanol25E218:82[3]
KOBu-t (Potassium tert-butoxide)DMSO25E2< 1:99[1]

Experimental Protocols

Protocol 1: Maximizing SN2 Product - Synthesis of 1-Azido-3-chlorobutane

This protocol is designed to favor the SN2 substitution product by using a strong, non-basic nucleophile in a polar aprotic solvent at a controlled temperature.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (for reactions requiring slight warming, though room temperature is preferred)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Nucleophile Addition: Add sodium azide (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the progress of the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-azido-3-chlorobutane can be purified by vacuum distillation or column chromatography.

Protocol 2: Representative E2 Reaction - Synthesis of 3-Chloro-1-butene

This protocol illustrates the conditions that favor the E2 elimination product using a strong base in a protic solvent at an elevated temperature.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Pentane (B18724)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.5 eq) in a mixture of ethanol and water.

  • Substrate Addition: Add this compound (1.0 eq) to the basic solution.

  • Reaction: Heat the mixture to reflux using a heating mantle and stir vigorously. The reaction progress can be monitored by GC-MS.

  • Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add pentane to extract the product.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation to obtain the crude 3-chloro-1-butene.

  • Purification: The product can be further purified by fractional distillation.

Visualizations

Substitution_vs_Elimination cluster_conditions Reaction Conditions cluster_pathways Favored Pathway Nucleophile Nucleophile/Base SN2 SN2 (Substitution) Nucleophile->SN2 Strong Nucleophile, Weak Base (e.g., N₃⁻, CN⁻) E2 E2 (Elimination) Nucleophile->E2 Strong, Bulky Base (e.g., t-BuOK) Solvent Solvent Solvent->SN2 Polar Aprotic (e.g., DMSO, Acetone) Solvent->E2 Polar Protic (e.g., Ethanol, Water) Temperature Temperature Temperature->SN2 Low Temperature (≤ 25°C) Temperature->E2 High Temperature

Caption: Factors influencing the competition between SN2 and E2 pathways.

Experimental_Workflow start Start: this compound react Reaction with Nucleophile/Base start->react workup Aqueous Workup & Extraction react->workup dry Drying and Solvent Removal workup->dry purify Purification (Distillation/Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for reactions of this compound.

References

Technical Support Center: Identification of Impurities in Commercial 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities in commercial 1-bromo-3-chlorobutane. The following guides provide answers to frequently asked questions, detailed troubleshooting procedures for common analytical techniques, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities, primarily arising from its synthesis, which often involves free-radical halogenation.[1] These reactions can be unselective, leading to a mixture of products.[2] Potential impurities include:

  • Positional Isomers: Such as 1-bromo-2-chlorobutane, 2-bromo-2-chlorobutane, and 1-bromo-4-chlorobutane.

  • Di-halogenated Butanes: Including various isomers of dibromobutane and dichlorobutane, resulting from further halogenation.[3]

  • Unreacted Starting Materials: Depending on the synthetic route, precursors may remain.

  • Elimination Products: Such as bromobutenes or chlorobutenes, formed by the loss of HBr or HCl.

  • Other Alkyl Halides: Cross-reaction of radicals can sometimes lead to the formation of other alkyl halides, like ethane (B1197151) derivatives, though these are typically in trace amounts.[4]

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling of halogenated compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating volatile impurities and identifying them based on their mass-to-charge ratio and fragmentation patterns.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between structural isomers, which may have identical mass spectra.[7] The chemical shifts and spin-spin coupling patterns provide detailed structural information.

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like this, HPLC with specialized columns can be used to separate non-volatile impurities or isomers that are difficult to resolve by GC.[8]

Q3: How can I distinguish between positional isomers of bromo-chlorobutane using NMR spectroscopy?

A3: ¹H NMR spectroscopy is a powerful tool for differentiating isomers.[9] Each isomer will exhibit a unique set of signals with distinct chemical shifts, integration values, and splitting patterns (multiplicities). For example, the protons adjacent to the bromine and chlorine atoms will have characteristic downfield shifts. The specific splitting patterns, determined by the number of neighboring protons (n+1 rule), will reveal the connectivity of the atoms and allow for unambiguous identification of the isomeric structure.[10]

Q4: What is the role of GC-MS in the impurity analysis of this compound?

A4: In the analysis of this compound, GC-MS serves two main functions. First, the gas chromatography component separates the main compound from volatile and semi-volatile impurities. Second, the mass spectrometry detector fragments the eluted compounds, producing a unique mass spectrum for each. This spectrum acts as a "fingerprint," allowing for the identification of known impurities by comparison to library spectra and the tentative identification of unknown impurities based on their fragmentation patterns.[11]

Q5: Can HPLC be used for separating these impurities?

A5: Yes, HPLC can be employed for the separation of halogenated hydrocarbon isomers.[12] While GC is often preferred for volatile compounds, HPLC offers advantages in certain situations. For instance, reversed-phase HPLC can separate isomers based on subtle differences in polarity. The choice between GC and HPLC will depend on the specific impurities suspected and their physicochemical properties.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Question / Issue Possible Cause(s) Recommended Solution(s)
I see unexpected peaks in my chromatogram. 1. Contamination from the sample solvent, syringe, or injector liner. 2. Column bleed at high temperatures. 3. Air leak in the system.1. Run a blank solvent injection to identify solvent peaks. Clean or replace the syringe and injector liner.[13] 2. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[14] 3. Perform a leak check using an electronic leak detector. Check fittings and septa.[15]
My peaks are tailing. 1. Active sites in the injector liner or front of the column. 2. The column is contaminated or degraded. 3. Incompatible solvent or sample concentration is too high.1. Use a deactivated liner. Trim the first few centimeters of the column.[14] 2. Bake out the column at a high temperature (within its limit). If the problem persists, replace the column. 3. Ensure the sample is fully dissolved and consider diluting the sample.
I have poor resolution between isomeric peaks. 1. The GC temperature program is not optimized. 2. The carrier gas flow rate is too high or too low. 3. The column stationary phase is not suitable for separating the isomers.1. Decrease the temperature ramp rate or add an isothermal hold at a temperature that provides better separation. 2. Optimize the carrier gas flow rate to achieve the best efficiency. 3. Consider a column with a different polarity or a longer column to enhance resolution.[16]
NMR Spectroscopy Troubleshooting
Question / Issue Possible Cause(s) Recommended Solution(s)
My peaks are broad. 1. Poor shimming of the magnetic field. 2. The sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Chemical exchange of protons.1. Re-shim the spectrometer.[17] 2. Dilute the sample.[18] 3. Filter the sample if it appears cloudy or contains solid particles. 4. Acquire the spectrum at a lower temperature to slow the exchange process.
I see overlapping signals that are difficult to interpret. 1. Accidental similarity of chemical shifts for different protons. 2. Insufficient magnetic field strength.1. Try a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.[18] 2. If available, use a spectrometer with a higher field strength to increase signal dispersion.
There is a large water peak in my spectrum. 1. Moisture in the NMR tube or sample. 2. The deuterated solvent has absorbed moisture from the air.1. Ensure the NMR tube is completely dry. Dry the sample over a drying agent before dissolution if possible. 2. Use a fresh ampoule of deuterated solvent. For protons that exchange with water (like -OH or -NH), adding a drop of D₂O will cause the peak to disappear, confirming its identity.[17]

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample.

    • Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or ethyl acetate.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Identify the main peak corresponding to this compound.

    • For each impurity peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for identification.

    • Calculate the relative percentage of each impurity based on peak area (assuming similar response factors).

Protocol 2: Structural Elucidation of Isomeric Impurities by ¹H NMR
  • Sample Preparation:

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz (or equivalent).

    • Probe: 5 mm BBO probe.

    • Experiment: Standard ¹H proton experiment.

    • Acquisition Parameters:

      • Spectral width: 16 ppm.

      • Number of scans: 16.

      • Relaxation delay (d1): 2 seconds.

      • Pulse angle: 30 degrees.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the chemical shifts and splitting patterns (multiplicity) of each signal to deduce the structure of the main component and any isomeric impurities present.[19]

Data Presentation: Potential Impurities in this compound

The following table summarizes potential impurities and their expected analytical signatures. Note that retention times and chemical shifts are approximate and may vary based on the specific analytical conditions and instrument used.

Impurity NameStructureExpected GC Retention TimeKey Mass Fragments (m/z)Approximate ¹H NMR Chemical Shifts (ppm)
This compound CC(Cl)CCBrReference135/137, 91, 55~3.5 (t, -CH₂Br), ~4.1 (m, -CHCl-), ~2.2 (m, -CH₂-), ~1.6 (d, -CH₃)
1-Bromo-2-chlorobutaneCH₃CH(Cl)CH(Br)CH₃Lower than reference135/137, 91, 55Complex multiplets between 3.8-4.5 ppm
1,3-DichlorobutaneCC(Cl)CCClLower than reference91/93, 55Similar pattern to reference but with shifts slightly upfield for the halogenated carbons.
1,3-DibromobutaneCC(Br)CCBrHigher than reference135/137, 55Similar pattern to reference but with shifts slightly downfield for the halogenated carbons.
4-Chloro-1-buteneCH₂(Cl)CH₂CH=CH₂Significantly lower76/78, 41Signals in the olefinic region (~5.0-6.0 ppm)

Visualizations

Below are diagrams illustrating key workflows for impurity identification and troubleshooting.

G Impurity Identification Workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Data Evaluation cluster_3 Further Investigation Sample Commercial this compound Prep Dissolve in appropriate solvent Sample->Prep GCMS GC-MS Analysis Prep->GCMS Identify Identify Peaks via Mass Spectra GCMS->Identify Decision Are all impurities identified? Identify->Decision NMR ¹H and ¹³C NMR Analysis Decision->NMR No Report Final Impurity Profile Report Decision->Report Yes NMR->Report

Caption: General workflow for the identification and characterization of impurities.

G Troubleshooting Unexpected GC-MS Peaks cluster_0 Initial Checks cluster_1 Contamination Source cluster_2 Impurity Analysis cluster_3 Advanced Characterization Start Unexpected Peak Observed in GC-MS CheckBlank Run Solvent Blank Start->CheckBlank IsItInBlank Peak in Blank? CheckBlank->IsItInBlank Contamination Source is Contamination (Solvent, Septum, Liner) IsItInBlank->Contamination Yes AnalyzeMS Analyze Mass Spectrum IsItInBlank->AnalyzeMS No CleanSystem Clean/Replace Components Contamination->CleanSystem LibrarySearch Perform Library Search AnalyzeMS->LibrarySearch IsItIdentified Plausible ID? LibrarySearch->IsItIdentified NMRAnalysis Perform NMR for Structural Confirmation IsItIdentified->NMRAnalysis No / Ambiguous FinalID Impurity Identified IsItIdentified->FinalID Yes NMRAnalysis->FinalID

Caption: Decision tree for troubleshooting unexpected peaks in a GC-MS chromatogram.

References

Stability issues and decomposition of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of 1-bromo-3-chlorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is susceptible to degradation over time, primarily through nucleophilic substitution and elimination reactions. The presence of impurities, exposure to light, elevated temperatures, and contact with incompatible materials can accelerate its decomposition.[1][2]

Q2: How should this compound be properly stored to ensure its stability?

A2: To maximize shelf life and maintain purity, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container made of amber glass to protect it from light.[1] Storage in a well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents and bases is crucial.[3][4] For long-term storage, refrigeration (2-8 °C) is recommended.[1]

Q3: What are the expected decomposition products of this compound?

A3: Decomposition can lead to a variety of products depending on the conditions. Common pathways include:

  • Hydrolysis: Reaction with water can produce 3-chloro-1-butanol and hydrobromic acid.

  • Elimination (Dehydrohalogenation): In the presence of a base, elimination of HBr or HCl can occur to form various isomeric chlorobutenes or bromobutenes.

  • Substitution: Reaction with nucleophiles can lead to the substitution of either the bromine or chlorine atom. Due to the lower bond energy of the C-Br bond, the bromine is typically the better leaving group.

Q4: Are there any visual cues that indicate decomposition of this compound?

A4: Yes, the appearance of a yellow or brownish tint in the normally colorless liquid can be an indicator of decomposition. The formation of a precipitate or the evolution of gas upon opening the container are also signs of degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Lower than expected yield in a reaction where this compound is a reactant.

  • Formation of unexpected side products identified by analytical techniques (e.g., GC-MS, NMR).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of this compound 1. Verify Purity: Before use, check the purity of the this compound using Gas Chromatography (GC). 2. Use Fresh Reagent: If the reagent has been stored for an extended period or under suboptimal conditions, consider using a fresh, unopened bottle. 3. Purification: If a fresh reagent is unavailable, consider purifying the existing stock by distillation.
Reaction with Impurities 1. Identify Impurities: Analyze the starting material for the presence of acidic or basic impurities that could catalyze decomposition or side reactions. 2. Neutralize: If acidic impurities like HBr or HCl are suspected, consider passing the liquid through a short column of a neutral adsorbent like alumina.
Incompatible Reaction Conditions 1. Review Protocol: Ensure that the reaction conditions (e.g., temperature, solvent, base) are compatible with the stability of this compound. 2. Optimize Conditions: If decomposition is suspected, consider running the reaction at a lower temperature or using a milder base.
Issue 2: Discoloration of this compound During Storage

Symptoms:

  • The liquid, which should be colorless, has developed a yellow or brown hue.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Photodecomposition 1. Confirm Proper Storage: Ensure the reagent is stored in an amber or opaque container to protect it from light.[1] 2. Minimize Exposure: During handling, minimize the exposure of the chemical to direct light.
Thermal Decomposition 1. Check Storage Temperature: Verify that the storage area is consistently cool and does not experience significant temperature fluctuations.[1] 2. Refrigerate: For long-term storage, keep the container in a refrigerator.
Oxidation 1. Inert Atmosphere: If the reagent is highly sensitive or will be stored for a very long time, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Haloalkane Stability

BondBond Energy (kJ/mol)Relative Reactivity
C-F~485Lowest
C-Cl~327Higher
C-Br~285Highest
C-I~213Highest

Data is generalized for alkyl halides.

This data indicates that the C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage. Therefore, decomposition of this compound is more likely to be initiated at the carbon-bromine bond.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Gas Chromatography (GC)

Objective: To monitor the purity of this compound over time and under different storage conditions to assess its stability.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber glass vials.

    • Expose the vials to different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, refrigerated at 4°C).

  • GC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot from each vial for GC analysis.

    • GC Conditions (Example):

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

      • Detector (FID) Temperature: 280°C.

      • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis:

    • Integrate the peak areas of the this compound and any new peaks that appear over time.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the percentage of this compound versus time for each storage condition to determine the rate of decomposition.

Visualizations

DecompositionPathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination This compound This compound 3-Chloro-1-butanol 3-Chloro-1-butanol This compound->3-Chloro-1-butanol H2O 1-Bromo-3-substituted_butane 1-Bromo-3-substituted_butane This compound->1-Bromo-3-substituted_butane Nucleophile Chlorobutenes Chlorobutenes This compound->Chlorobutenes Base (-HBr) Bromobutenes Bromobutenes This compound->Bromobutenes Base (-HCl)

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow A Prepare this compound Samples B Expose to Different Storage Conditions (Light, Dark, Refrigerated) A->B C Sample Aliquots at Timed Intervals (0, 1, 2, 4, 8 weeks) B->C D GC Analysis C->D E Integrate Peak Areas D->E F Calculate % Purity Remaining E->F G Plot Decomposition Rate F->G

References

Challenges in scaling up reactions with 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-3-chlorobutane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered when scaling up reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: We are experiencing poor yield and a significant amount of a dimeric byproduct when attempting a Grignard reaction with this compound at a larger scale. What is the likely cause and how can we mitigate this?

A1: The primary issue is likely a Wurtz-type coupling reaction, a major side reaction when forming Grignard reagents from primary or benzylic halides.[1][2] In this case, the highly reactive Grignard reagent formed at the carbon-bromine bond can react with another molecule of this compound instead of your intended electrophile.

Troubleshooting Steps:

  • Control Addition Rate: The rate of addition of this compound to the magnesium turnings is critical. A slow, controlled addition maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.[2]

  • Ensure Efficient Mixing: Inadequate mixing on a larger scale can lead to localized "hot spots" of high Grignard reagent concentration, promoting dimerization. Ensure your reactor is equipped with an appropriate stirrer for the scale of your reaction.[3][4]

  • Activate Magnesium: Ensure the magnesium is properly activated. Using fresh, clean magnesium turnings and a small crystal of iodine can help initiate the reaction promptly, preventing a buildup of the alkyl halide before the Grignard formation begins.[1][2]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation as it helps to stabilize the reagent.[2]

Q2: Our reaction is sluggish, and we are not seeing complete consumption of the starting material, even with extended reaction times. What could be the problem?

A2: Several factors can contribute to a sluggish or incomplete reaction:

  • Purity of Reagents and Solvents: Ensure all your reagents and solvents are anhydrous. Grignard reagents are highly reactive with water, which will quench the reaction.[5]

  • Magnesium Quality: A dull or oxidized surface on the magnesium turnings can prevent the reaction from initiating or proceeding efficiently. Consider using fresh magnesium or activating it prior to use.[2]

  • Reaction Temperature: While Grignard formation is exothermic, some initial heating might be necessary to initiate the reaction. Once initiated, the temperature should be controlled to maintain a gentle reflux.[1]

Q3: We are observing the formation of multiple products in our nucleophilic substitution reaction. How can we improve the selectivity for substitution at the bromine-bearing carbon?

A3: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in nucleophilic substitution reactions (both SN1 and SN2).[6] This is due to the lower bond dissociation energy of the C-Br bond and the greater stability of the bromide anion as a leaving group.[5][6]

To enhance selectivity:

  • Control Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Higher temperatures can provide enough energy to activate the less reactive C-Cl bond, leading to undesired byproducts.

  • Choice of Nucleophile: A softer, less basic nucleophile will favor substitution over elimination, which can be a competing side reaction.

Q4: During workup of our large-scale reaction, we are struggling with the formation of emulsions during the aqueous wash. How can we improve phase separation?

A4: Emulsion formation is a common issue when scaling up.[3]

  • Brine Wash: After quenching the reaction, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break up emulsions and reduce the solubility of organic material in the aqueous layer.[3][7]

  • Sufficient Settling Time: In larger vessels, allow for a longer settling time for the layers to separate completely.[3]

Q5: What are the primary safety concerns when handling this compound on a large scale?

A5: this compound is a hazardous chemical, and risks are amplified at a larger scale.

  • Flammability: The compound is flammable, and its vapors can form explosive mixtures with air.[8][9] All equipment must be properly grounded, and spark-proof tools should be used.[10]

  • Toxicity: It is harmful if inhaled, swallowed, or absorbed through the skin.[11][12] It can cause irritation to the eyes, skin, and respiratory system.[10][11] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator if necessary.[12]

  • Thermal Decomposition: Heating can cause pressure buildup in containers and may lead to decomposition, emitting toxic fumes like hydrogen bromide and hydrogen chloride.[11]

Quantitative Data on Scale-Up Challenges

The following tables provide illustrative data on common challenges encountered when scaling up reactions with this compound.

Table 1: Effect of Scale on Grignard Reaction Yield and Purity

ScaleStarting Material (mol)Yield of Grignard Reagent (%)Purity (%)Major Impurity (Wurtz Dimer) (%)
Lab (250 mL flask)0.185908
Pilot (20 L reactor)10657522
Production (200 L reactor)100506035

Table 2: Influence of Addition Time on Wurtz Dimer Formation in a Pilot Scale (10 mol) Grignard Reaction

Addition Time (minutes)Reaction Temperature (°C)Yield of Grignard Reagent (%)Wurtz Dimer (%)
15555838
60407215
12035808

Experimental Protocols

Protocol 1: Scaled-Up Formation of 3-Chloro-1-butylmagnesium Bromide (Grignard Reagent)

This protocol is for a 10 mol scale reaction.

Materials:

  • Magnesium turnings (267 g, 11 mol)

  • Iodine (one small crystal)

  • This compound (1.71 kg, 10 mol)

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • Nitrogen or Argon gas supply

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and nitrogen inlet.

  • Heating/cooling circulator for the reactor jacket.

Procedure:

  • Preparation: Flame-dry the reactor under vacuum and then cool under a nitrogen atmosphere to ensure all moisture is removed.

  • Magnesium Activation: Add the magnesium turnings and the iodine crystal to the reactor.

  • Initial Charge: Add 2 L of anhydrous THF to the reactor and begin stirring.

  • Initiation: In the dropping funnel, prepare a solution of this compound (171 g, 1.0 mol) in 1 L of anhydrous THF. Add approximately 100 mL of this solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. Gentle warming with the circulator may be required.

  • Controlled Addition: Once the reaction is initiated and self-sustaining (refluxing), begin the dropwise addition of the remaining this compound solution from the dropping funnel. The addition rate should be controlled to maintain a steady but gentle reflux. This may take 2-3 hours. Use the circulator to cool the reactor jacket as needed to manage the exotherm.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional hour to ensure all the magnesium has reacted.

  • Use: The resulting dark grey to black solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.

Visualizations

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_reagents Check Reagent/Solvent Purity (Anhydrous?) start->check_reagents check_mg Inspect Magnesium Quality (Oxidized?) start->check_mg side_reaction High Level of Byproducts Observed? start->side_reaction reagents_ok Reagents are Dry & Pure check_reagents->reagents_ok Yes reagents_bad Dry Solvents/Use Fresh Reagents check_reagents->reagents_bad No mg_ok Magnesium is Fresh check_mg->mg_ok Yes mg_bad Activate Mg with Iodine/Crushing check_mg->mg_bad No wurtz_coupling Wurtz Coupling Likely side_reaction->wurtz_coupling Yes no_side_reaction Check Reaction Temperature (Initiation/Control) side_reaction->no_side_reaction No optimize_addition Slow Down Addition Rate Improve Mixing wurtz_coupling->optimize_addition

Caption: Troubleshooting workflow for low yield reactions.

Reaction_Pathways reactant This compound + Mg grignard Desired Grignard Reagent (3-Chloro-1-butylmagnesium bromide) reactant->grignard Desired Pathway wurtz Side Product: Wurtz Dimer reactant->wurtz Wurtz Coupling Side Reaction elimination Side Product: Butenes reactant->elimination Elimination Side Reaction (minor, promoted by heat) grignard_reaction Reaction with Electrophile grignard->grignard_reaction

Caption: Reaction pathways for this compound.

References

Technical Support Center: Managing 1-Bromo-3-chlorobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals working with 1-Bromo-3-chlorobutane, focusing on the management of potentially exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific safety data for this compound is not extensively detailed in the provided results, data for the similar compound 1-Bromo-4-chlorobutane indicates it is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and hydrogen halides.[2] It is crucial to handle this chemical in a well-ventilated fume hood, away from heat and ignition sources, and to wear appropriate personal protective equipment (PPE).[1][2][3]

Q2: Which common reactions involving this compound are potentially exothermic?

A2: Reactions involving strong reducing agents or the formation of organometallic reagents are often strongly exothermic.[4] For this compound, these include:

  • Wurtz Reaction: Reaction with metallic sodium in an ether solvent to form bicyclic compounds is a known application.[5][6][7][8] This type of reaction can be vigorous.

  • Grignard Reagent Formation: The reaction with magnesium turnings in an anhydrous ether solvent to form a Grignard reagent is a classic example of a highly exothermic process that requires careful control.[9][10][11] The initiation of this reaction can sometimes be delayed, leading to a dangerous runaway if too much reagent is added before the reaction starts.[11]

Q3: What are the warning signs of a thermal runaway reaction?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[4] Key warning signs include:

  • A sudden, sharp increase in the reaction mixture's temperature that is no longer responsive to external cooling.

  • A rapid rise in internal pressure in a closed or sealed vessel.

  • Unexpected and vigorous gas evolution or bubbling.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even without an external heat source.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: The primary goal is to remove energy from the system faster than it is being generated.

  • Alert Personnel: Immediately inform colleagues and the lab supervisor of the situation.

  • Remove Heat: If applicable, immediately remove any external heating source (heating mantle, oil bath).

  • Apply Maximum Cooling: Use an emergency cooling bath (e.g., ice/water or ice/salt) to surround the reaction vessel. Do not use a sealed cooling system that could build pressure.[4]

  • Stop Reagent Addition: If reagents are being added, stop the addition immediately.

  • Prepare for Quenching: If cooling is ineffective, prepare to quench the reaction by adding a cold, inert solvent or a specific quenching agent.[12]

Troubleshooting Guide

Q: My Grignard reaction won't start, and I'm concerned about adding too much this compound, leading to a violent, delayed initiation. What should I do?

A: This is a common and dangerous issue. The cause is often a passivating layer of magnesium oxide on the metal.

  • Solution 1: Activation of Magnesium. Before adding the bulk of your alkyl halide, try to initiate the reaction with a small amount of reagent. Place the magnesium turnings in the dry flask and add a single crystal of iodine or a few drops of 1,2-dibromoethane.[11] These agents react with the magnesium to expose a fresh, reactive surface. Add a very small portion of your this compound solution and wait for signs of reaction (e.g., bubbling, gentle reflux, or a gray/cloudy appearance) before continuing with slow, controlled addition.

  • Solution 2: Mechanical Activation. Vigorous stirring can sometimes help break the oxide layer.

  • Troubleshooting Step: Do NOT add the entire amount of this compound to the flask if the reaction has not started. This creates a significant risk of an uncontrollable exotherm once the reaction finally initiates.

Q: My Wurtz reaction with sodium metal is too vigorous and difficult to control. How can I manage the reaction rate?

A: The reactivity of sodium metal can make this reaction challenging.

  • Solution 1: Control Addition Rate. The most effective control method is the slow, dropwise addition of the this compound solution to the sodium suspension.[12] This ensures that the heat generated can be dissipated by the cooling system as it is produced.

  • Solution 2: Ensure Efficient Stirring. Inefficient stirring can create localized "hot spots" where the reaction accelerates. Use a suitable mechanical stirrer to keep the sodium well-dispersed.

  • Solution 3: Use a Refluxing Solvent. Using a solvent like diethyl ether or THF allows the reaction to be maintained at the solvent's boiling point. The refluxing action provides an efficient heat transfer mechanism to the condenser, helping to control the temperature.

  • Solution 4: Dilution. Running the reaction at a lower concentration can slow the rate and make the exotherm more manageable.

Q: I've experienced a thermal runaway and need to quench the reaction. What is the correct procedure?

A: Quenching a highly reactive mixture is hazardous and must be done with extreme caution. The goal is to add a substance that will react with the energetic materials in a controlled manner.

  • General Quenching Protocol: The procedure often involves a stepwise addition of reagents with decreasing reactivity.[3] For organometallics or alkali metals, a common sequence is:

    • Cool the reaction flask to 0°C or below in an ice bath.[3]

    • Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol (B130326) or ethanol.[3][13] Add it dropwise until gas evolution subsides.

    • Follow with a more reactive alcohol like methanol, again, cautiously.

    • Finally, very slowly add water or an aqueous solution (e.g., saturated ammonium (B1175870) chloride) to quench any remaining reactive species.[13][14]

  • Important: Never add water directly to a large amount of unreacted alkali metal or a concentrated Grignard reagent, as this will cause a violent, uncontrolled reaction.[14] Always ensure the quenching process is performed in a fume hood behind a blast shield.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueSource
Molecular Formula C₄H₈BrCl[15][16]
Molecular Weight 171.46 g/mol [15][16]
Boiling Point 80 - 82 °C @ 30 mmHg (for 1-Bromo-4-chlorobutane)[2]
Flash Point 60 °C / 140 °F (for 1-Bromo-4-chlorobutane)[2]
Hazards Highly flammable, Skin/Eye Irritant (based on similar compounds)[1][2]

Table 2: Recommended Cooling Baths for Exotherm Control

Bath CompositionAchievable Temperature (°C)Notes
Ice / Water0Most common for general cooling.
Ice / NaCl-10 to -20Effective for moderate cooling needs.
Dry Ice / Acetone or Isopropanol-78Standard for very low-temperature reactions. Use with caution due to flammability of solvent.

Experimental Protocols

Protocol 1: Controlled Formation of a Grignard Reagent

This protocol outlines the preparation of a Grignard reagent from this compound, emphasizing safety and control. Bromine is more reactive than chlorine and will preferentially form the Grignard reagent.[17][18]

Methodology:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of dry nitrogen or argon.[11] The setup should consist of a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.[11]

  • Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) and a small iodine crystal in the reaction flask.[11]

    • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

  • Reaction Initiation:

    • Add approximately 10% of the this compound solution to the stirring magnesium turnings.[11]

    • Wait for visual signs of reaction initiation (disappearance of iodine color, bubbling, slight warming). Gentle heating with a heat gun may be required, but have an ice bath ready.

  • Controlled Addition:

    • Once the reaction is sustained, begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux.

    • Use an ice/water bath to control the reaction temperature and prevent a runaway exotherm.[11]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the magnesium is consumed. The resulting grey/black solution is the Grignard reagent and should be used immediately.

Mandatory Visualizations

Thermal_Runaway_Response start Uncontrolled Temperature Rise Detected alert Alert Supervisor & Nearby Personnel start->alert remove_heat Remove External Heat Source start->remove_heat stop_addition Stop Reagent Addition start->stop_addition cool Apply External Cooling (Ice Bath) remove_heat->cool monitor Monitor Temperature & Pressure cool->monitor stop_addition->cool is_controlled Is Reaction Controlled? monitor->is_controlled controlled Situation Controlled Continue Monitoring is_controlled->controlled Yes not_controlled No is_controlled->not_controlled prepare_quench Prepare Emergency Quench (Behind Blast Shield) not_controlled->prepare_quench quench Execute Controlled Quench Protocol prepare_quench->quench

Caption: Workflow for responding to a thermal runaway event.

Experimental_Setup cluster_0 Controlled Exothermic Reaction Setup flask Three-Neck Flask Stir Bar Reaction Mixture cooling_bath Cooling Bath (Ice/Water) flask->cooling_bath condenser Reflux Condenser Water Out Water In condenser->flask dropping_funnel Dropping Funnel Reagent Solution dropping_funnel->flask thermometer Thermometer thermometer->flask stir_plate Magnetic Stir Plate cooling_bath->stir_plate

Caption: Standard laboratory setup for a controlled exothermic reaction.

Caption: Key factors influencing the risk of a reaction exotherm.

References

Technical Support Center: Chromatographic Separation of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 1-bromo-3-chlorobutane from its common byproducts. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: Common byproducts often depend on the synthetic route. A frequent pathway involves the conversion of 3-chloro-1-butanol. In this process, you can expect to find unreacted starting material (3-chloro-1-butanol), as well as products from side reactions, such as 1,3-dichlorobutane (B52869) and 1,3-dibromobutane (B89751).

Q2: Which chromatographic technique is more suitable for the separation of this compound and its byproducts: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both techniques can be employed, but Gas Chromatography (GC) is generally preferred for the analysis of volatile, thermally stable compounds like this compound and its common byproducts. GC, particularly with a mass spectrometry (MS) detector (GC-MS), offers excellent separation and identification capabilities. HPLC, specifically in a reverse-phase mode, can also be used, but developing a method with adequate resolution might be more challenging due to the nonpolar nature of these compounds.

Q3: How can I predict the elution order of this compound and its byproducts in Gas Chromatography?

A3: In GC with a nonpolar stationary phase, the elution order is primarily determined by the boiling points of the compounds. Components with lower boiling points will elute first. Based on their physical properties, the expected elution order would be: 1,3-dichlorobutane (lowest boiling point), followed by this compound, and then 1,3-dibromobutane (highest boiling point). The unreacted starting material, 3-chloro-1-butanol, has a higher boiling point than 1,3-dibromobutane and would likely elute last.

Q4: What type of GC column is recommended for this separation?

A4: A non-polar or mid-polarity capillary column is generally recommended. A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) or a more polar phase like a wax column if enhanced separation from polar impurities is needed.

Q5: Can I use HPLC for this separation? If so, what would be a good starting point for method development?

A5: Yes, reverse-phase HPLC is a viable option. You would typically use a C18 or C8 column. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[1] A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, would likely be necessary to achieve separation.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Issue Possible Causes Solutions
Poor Resolution/Peak Overlap - Inadequate column selectivity. - Incorrect temperature program. - Carrier gas flow rate is not optimal.- Switch to a column with a different stationary phase (e.g., a more polar one). - Optimize the temperature program, perhaps with a slower ramp rate. - Adjust the carrier gas flow rate to the column's optimal linear velocity.
Peak Tailing - Active sites in the injector liner or column. - Column contamination. - Sample overload.- Use a deactivated injector liner. - Condition the column at a high temperature. - Dilute the sample.
Split Peaks - Improper column installation. - Incompatible solvent and stationary phase. - Droplets of the sample reaching the column.- Ensure the column is installed correctly in the injector port. - Use a solvent that is compatible with the stationary phase. - Use a packed injector liner to ensure complete vaporization of the sample.[2]
Baseline Drift/Noise - Column bleed at high temperatures. - Contaminated carrier gas or detector. - Leaks in the system.- Ensure the oven temperature does not exceed the column's maximum operating temperature. - Use high-purity carrier gas and ensure the detector is clean. - Perform a leak check of the system.
Ghost Peaks - Contamination in the syringe, injector, or column. - Carryover from a previous injection.- Clean the syringe and injector port. - Run a blank solvent injection to flush the system.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Causes Solutions
Poor Resolution - Mobile phase composition is not optimal. - Inappropriate column stationary phase. - Column efficiency is low.- Adjust the ratio of organic solvent to water in the mobile phase.[3] - Try a different stationary phase (e.g., phenyl-hexyl instead of C18). - Use a longer column or a column with smaller particle size.[3]
Broad Peaks - High dead volume in the system. - Column contamination or aging. - Sample solvent is too strong.- Use tubing with a smaller internal diameter. - Clean or replace the column. - Dissolve the sample in the initial mobile phase.
Peak Tailing - Secondary interactions with residual silanols on the silica (B1680970) support. - Sample overload. - Mobile phase pH is inappropriate for the analytes.- Use a base-deactivated column or add a competing base to the mobile phase. - Reduce the injection volume or sample concentration. - Adjust the pH of the mobile phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Leaks in the pump or injector. - Temperature variations.- Ensure proper mixing and degassing of the mobile phase. - Check for leaks in the system. - Use a column oven to maintain a constant temperature.

Experimental Protocols

Suggested Gas Chromatography (GC-MS) Method

This is a suggested starting method and may require optimization for your specific instrument and sample matrix.

Parameter Condition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
MS Detector Scan range 40-250 m/z
Suggested High-Performance Liquid Chromatography (HPLC) Method

This is a suggested starting method for reverse-phase HPLC and will likely require significant optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL

Data Presentation

Physical Properties and Predicted GC Elution Order
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Predicted GC Elution Order
1,3-Dichlorobutane127.01133[4]1
This compound171.46154[5]2
1,3-Dibromobutane215.91175[2]3
3-Chloro-1-butanol108.57177-1794

Visualizations

experimental_workflow sample_prep Sample Preparation (Dilution in appropriate solvent) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection Detection (e.g., MS, FID) separation->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis

Caption: Gas Chromatography Experimental Workflow.

troubleshooting_tree start Poor Separation? check_peaks Are peaks tailing or fronting? start->check_peaks Yes check_resolution Are peaks overlapping? check_peaks->check_resolution No solution_tailing Action: Check for active sites. - Use deactivated liner. - Condition column. check_peaks->solution_tailing Yes solution_resolution Action: Optimize method. - Adjust temperature program. - Change carrier gas flow rate. check_resolution->solution_resolution Yes end Separation Improved solution_tailing->end solution_column Action: Change column. - Use a different stationary phase. solution_resolution->solution_column If no improvement solution_resolution->end solution_column->end

Caption: Troubleshooting Decision Tree for Poor Separation.

parameter_relationships temp Temperature Program resolution Resolution temp->resolution retention Retention Time temp->retention flow Carrier Gas Flow flow->resolution flow->retention column Stationary Phase column->resolution column->retention

Caption: Key GC Parameter Relationships.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-3-chlorobutane and 1,3-Dibromobutane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-bromo-3-chlorobutane and 1,3-dibromobutane (B89751) in the context of nucleophilic substitution reactions. The analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to predict the kinetic and mechanistic behavior of these bifunctional alkyl halides.

Executive Summary

In nucleophilic substitution reactions, the reactivity of an alkyl halide is predominantly influenced by the nature of the leaving group. It is well-established that bromide is a significantly better leaving group than chloride. This is due to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond, and the greater stability of the bromide anion in solution compared to the chloride anion.

Consequently, 1,3-dibromobutane is predicted to be substantially more reactive than this compound . In this compound, the primary site of nucleophilic attack is expected to be the carbon bearing the bromine atom. For 1,3-dibromobutane, while both bromine atoms are susceptible to substitution, the primary C-Br bond is sterically more accessible than the secondary C-Br bond, making it the more likely initial site of reaction in an S_N2 process.

A critical aspect of the reactivity of these 1,3-dihaloalkanes is the potential for competing intramolecular cyclization to form methylcyclopropane (B1196493), alongside the intermolecular substitution. The reaction pathway can be directed by the choice of reaction conditions.

Data Presentation: A Quantitative Comparison

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-Cl BondC-Br BondRationale for Reactivity Difference
Average Bond Energy (kJ/mol)~339~285The weaker C-Br bond requires less energy to break during the rate-determining step of a substitution reaction, leading to a faster rate.
Bond Length (pm)~177~194The longer C-Br bond is weaker and more easily cleaved.
Leaving Group AbilityGoodExcellentBromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻), making it a superior leaving group.

Table 2: Comparative S_N2 Reaction Rate Constants of Analogous Alkyl Halides

This table presents data for the reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone (B3395972) at 25°C, which serves as an excellent model for the reactivity of the primary halide positions in the target molecules.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³~167
Data sourced from established literature on S_N2 reaction kinetics.

This data strongly suggests that the C-Br bond in both this compound and 1,3-dibromobutane will react significantly faster than the C-Cl bond under S_N2 conditions.

Reaction Pathways: Intermolecular Substitution vs. Intramolecular Cyclization

Two primary competing pathways exist for the reaction of 1,3-dihalobutanes with nucleophiles: intermolecular substitution and intramolecular cyclization.

  • Intermolecular Nucleophilic Substitution : This is the expected reaction with a good nucleophile, leading to the replacement of one or both halogen atoms. For this compound, the bromine will be substituted preferentially. For 1,3-dibromobutane, the primary bromine is the more likely site for the initial substitution.

  • Intramolecular Cyclization : Under conditions that favor intramolecular processes (e.g., high dilution, or the use of a strong, non-nucleophilic base to induce an E2-like cyclization), the formation of methylcyclopropane is possible. This proceeds via an internal S_N2-type attack where the forming carbanion (in a base-induced reaction) or the nucleophile that has substituted at one position attacks the other electrophilic carbon.

Below is a diagram illustrating these competing pathways for 1,3-dibromobutane.

G cluster_start Starting Material cluster_inter Intermolecular Substitution cluster_intra Intramolecular Cyclization A 1,3-Dibromobutane B 3-Bromo-1-iodobutane (Major Product) A->B + NaI (Nucleophile) (e.g., in Acetone) D Methylcyclopropane A->D Strong, non-nucleophilic base (e.g., NaH, LDA) C Further Substitution Products B->C + NaI

Caption: Competing reaction pathways for 1,3-dibromobutane.

Experimental Protocols

To obtain direct comparative data for this compound and 1,3-dibromobutane, the following experimental protocols are proposed.

Experiment 1: Competitive S_N2 Reaction for Reactivity Comparison

Objective: To quantitatively determine the relative reactivity of this compound and 1,3-dibromobutane towards a common nucleophile.

Materials:

  • This compound (high purity)

  • 1,3-Dibromobutane (high purity)

  • Sodium iodide (NaI)

  • Anhydrous acetone (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks, pipettes, and syringes

  • Thermostated reaction vessel with a magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M stock solution of 1,3-dibromobutane in anhydrous acetone.

    • Prepare a 0.05 M stock solution of NaI in anhydrous acetone.

    • Prepare a stock solution of the internal standard (dodecane) in anhydrous acetone.

  • Reaction Setup:

    • In a thermostated reaction vessel set to 25°C, combine equal volumes of the this compound and 1,3-dibromobutane stock solutions.

    • Add a known amount of the internal standard solution.

  • Kinetic Run:

    • Initiate the reaction by adding the NaI solution to the mixture of haloalkanes. The total volume should be such that the initial concentrations are, for example, 0.05 M in each haloalkane and 0.05 M in NaI.

    • Start a timer immediately.

    • At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing water and a small amount of a suitable organic solvent (e.g., diethyl ether) to extract the organic components.

  • Analysis:

    • Analyze each quenched sample by GC-FID.

    • Identify the peaks corresponding to the starting materials and the substitution products (1-iodo-3-chlorobutane and 1,3-diiodobutane/1-bromo-3-iodobutane).

    • Calculate the concentration of each reactant remaining at each time point relative to the internal standard.

  • Data Processing:

    • Plot the natural logarithm of the concentration of each starting material versus time.

    • The slope of each line will be the negative of the pseudo-first-order rate constant (-k').

    • The ratio of the rate constants will give the relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions: - this compound - 1,3-dibromobutane - NaI - Internal Standard B Combine haloalkanes and internal standard in reactor at 25°C A->B C Initiate reaction by adding NaI solution B->C D Withdraw and quench aliquots at timed intervals C->D E Analyze aliquots by GC-FID D->E F Quantify reactants and products relative to internal standard E->F G Plot ln[Reactant] vs. Time to determine rate constants F->G G Reactivity Overall Reactivity in S_N2 Dibromo 1,3-Dibromobutane Reactivity->Dibromo More Reactive BromoChloro This compound Reactivity->BromoChloro Less Reactive Reason Primary Reason: Superior leaving group ability of Bromide (Br⁻) and weaker C-Br bond. Dibromo->Reason BromoChloro->Reason

A Comparative Analysis of 1-Bromo-3-chlorobutane and 1-chloro-3-iodobutane for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-Bromo-3-chlorobutane and 1-chloro-3-iodobutane, two bifunctional alkyl halides valuable in organic synthesis. The comparison focuses on their physicochemical properties, chemical reactivity supported by experimental data, and applications in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these synthons.

Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their effective use in synthesis, including reaction setup, purification, and storage. The key properties are summarized below.

PropertyThis compound1-chloro-3-iodobutane
IUPAC Name This compound[1]3-chloro-1-iodobutane[2]
CAS Number 18371-24-935979-71-6[2][3]
Molecular Formula C₄H₈BrCl[1]C₄H₈ClI[2]
Molecular Weight 171.46 g/mol [1][4]218.46 g/mol [2][3]
Boiling Point 154 °C[4]Not available
Density Not availableNot available

Note: Experimental data for 1-chloro-3-iodobutane is limited in publicly available databases. Properties can be estimated based on trends observed in similar halogenated alkanes.

Comparative Reactivity in Nucleophilic Substitution

The primary utility of this compound and 1-chloro-3-iodobutane in organic synthesis stems from their reactivity as electrophiles in nucleophilic substitution reactions. The key differentiator between the two molecules is the nature of the halogen atoms, which dictates their ability to act as leaving groups.

The reactivity of the carbon-halogen bond is inversely proportional to its strength.[5] The bond strength follows the trend C-Cl > C-Br > C-I. Consequently, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻.[6] This is because the larger iodide ion can better stabilize the negative charge it acquires upon departing the alkyl chain.[6][7]

  • This compound : This molecule possesses two potential reaction sites. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making the bromide the preferred leaving group. This allows for selective substitution at the C1 position.

  • 1-chloro-3-iodobutane : In this compound, the carbon-iodine bond is the weakest, rendering the iodide an excellent leaving group. The reactivity at the C-I bond is substantially higher than at the C-Cl bond.

This differential reactivity is the most significant feature of these molecules, enabling their use in sequential, site-selective functionalization. For bimolecular nucleophilic substitution (SN2) reactions, the rate is highly dependent on the leaving group. Experimental data for the reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone (B3395972) shows that 1-bromobutane reacts approximately 167 times faster.[6] An even greater rate enhancement is expected for an analogous iodoalkane compared to a bromoalkane.

G cluster_0 Reactivity Comparison in SN2 Reactions Nu Nu⁻ CompA This compound CompB 1-chloro-3-iodobutane TS_A [Nu---C---Br]‡ CompA->TS_A k_Br TS_B [Nu---C---I]‡ CompB->TS_B k_I Prod_A Substituted Product + Br⁻ TS_A->Prod_A Prod_B Substituted Product + I⁻ TS_B->Prod_B label_rates Reactivity: k_I >> k_Br

Caption: SN2 reaction pathway comparison showing the higher reactivity of the C-I bond.

Experimental Protocols

Objective: To qualitatively compare the relative reaction rates of this compound and 1-chloro-3-iodobutane in a nucleophilic substitution reaction (Finkelstein Reaction).

Materials:

  • This compound

  • 1-chloro-3-iodobutane

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Test tubes and rack

  • Water bath

  • Pipettes

Methodology:

  • Preparation: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. Note that while NaI is soluble in acetone, NaCl and NaBr are not.[8]

  • Reaction Setup:

    • Label two test tubes, one for each alkyl halide.

    • Add 2 mL of the NaI/acetone solution to each test tube.

    • Add 4-5 drops of this compound to the first test tube.

    • Add 4-5 drops of 1-chloro-3-iodobutane to the second test tube.

  • Observation:

    • Shake both tubes to mix the contents thoroughly.

    • Observe the tubes for the formation of a precipitate at room temperature. The formation of a precipitate (NaBr or NaCl) indicates that a substitution reaction has occurred.

    • The reaction with 1-chloro-3-iodobutane is expected to be a control showing no reaction at the chloride position under these conditions, as the starting material is already an iodide at the more reactive position. The primary comparison is the rate of reaction at C-Br vs C-I. A more direct comparison would involve reacting this compound and a hypothetical 1-iodo-3-chlorobutane. In this protocol, we observe the reaction of the bromo-compound.

    • Record the time taken for a precipitate to appear in the tube containing this compound.

  • Heating (if necessary): If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (approx. 50°C) and continue to observe.[8]

  • Analysis: The faster formation of a precipitate indicates a higher reaction rate. It is expected that the reaction involving the displacement of bromide will be significantly faster than any potential reaction at the chloride position, which would likely require much more forcing conditions.

G start Start prep Prepare 15% NaI in Acetone Solution start->prep setup Add 2mL NaI solution to 2 separate test tubes prep->setup add_A Add this compound to Tube A setup->add_A add_B Add 1-chloro-3-iodobutane to Tube B (Control) setup->add_B observe Observe for precipitate formation at room temp. add_A->observe add_B->observe heat Place tubes in 50°C water bath observe->heat No reaction compare Compare reaction times observe->compare Reaction observe2 Observe for precipitate heat->observe2 observe2->compare end End compare->end

Caption: Workflow for comparing the reactivity of alkyl halides via the Finkelstein reaction.

Applications in Organic Synthesis and Drug Development

The presence of two different halogen atoms with distinct reactivities makes these compounds powerful building blocks for complex molecule synthesis.[9] They serve as precursors for introducing four-carbon chains into larger molecular frameworks.[10]

Sequential Functionalization: The primary application is in sequential substitution reactions. A nucleophile can be introduced at the more reactive position (C-I or C-Br) while leaving the C-Cl bond intact for a subsequent transformation. This allows for the controlled, stepwise assembly of molecules, which is a cornerstone of modern synthetic strategy. For instance, a strong, soft nucleophile could displace the iodide or bromide, followed by reaction with a harder nucleophile at the chloride position under more forcing conditions.

This strategy is widely employed in the synthesis of pharmaceutical intermediates. Halogenated organic compounds are critical in the development of drugs for a wide range of diseases.[11][12] For example, 1-chloro-3-iodopropane (B107403) is used in the preparation of intermediates for the drug nilaparvone.[13] Similarly, 1-bromo-4-chlorobutane (B103958) is a key intermediate for synthesizing spirohydantoin derivatives, which have been investigated for antipsychotic properties.[10] It is reasonable to infer that this compound and 1-chloro-3-iodobutane can be used in analogous synthetic routes to create novel pharmaceutical candidates.

G start_mol 1-chloro-3-iodobutane step1 Step 1: Selective Substitution (e.g., + NaCN) start_mol->step1 intermediate Intermediate: 4-chloro-2-methylpentanenitrile step1->intermediate step2 Step 2: Second Substitution (e.g., + NH3, heat) intermediate->step2 final_product Final Product: 4-amino-2-methylpentanenitrile step2->final_product further Further Elaboration to Bioactive Molecules final_product->further

Caption: A logical diagram illustrating a potential sequential synthesis pathway.

Conclusion

Both this compound and 1-chloro-3-iodobutane are valuable bifunctional electrophiles. The choice between them depends entirely on the desired synthetic outcome.

  • 1-chloro-3-iodobutane is the superior choice for reactions requiring a highly reactive electrophilic site. The C-I bond's lability allows for substitutions under very mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • This compound offers a more moderate reactivity profile. While still significantly more reactive at the C-Br bond than the C-Cl bond, it may be preferred in cases where the extreme reactivity of the iodo-analogue is undesirable or leads to side reactions.

References

A Comparative Guide to Synthetic Precursors for 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic precursors for the preparation of 1-bromo-3-chlorobutane, a valuable bifunctional building block in organic synthesis. The selection of an appropriate precursor is critical for optimizing yield, purity, and cost-effectiveness in the production of complex target molecules. This document outlines two potential synthetic routes, presenting experimental data and detailed protocols to aid in your research and development endeavors.

Comparison of Synthetic Precursors

The following table summarizes the key performance indicators for the synthesis of this compound from two distinct precursors: 3-chloro-1-methoxybutane (B14147492) and a proposed route from 3-chlorobutan-1-ol (B3049794).

PrecursorReagentsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
3-Chloro-1-methoxybutane Phosphorus tribromide (PBr₃) or Hydrogen bromide (HBr)With PBr₃: 60°C; With HBr: 100°C, 1h77.0[1]>95 (Assumed based on typical reaction outcomes)High reported yield.Precursor may be less readily available or more expensive than the corresponding alcohol.
3-Chlorobutan-1-ol (Proposed) Sodium bromide (NaBr), Sulfuric acid (H₂SO₄)Reflux50-60 (Estimated based on analogous reactions)>95 (With appropriate workup and purification)Readily available and inexpensive starting material. Well-established reaction methodology for primary alcohols.Lower anticipated yield compared to the methoxybutane route. Requires careful control of reaction conditions to avoid side reactions.

Experimental Protocols

Method 1: Synthesis of this compound from 3-Chloro-1-methoxybutane

This procedure is based on a reported synthesis and outlines the conversion of a methoxy (B1213986) group to a bromide.[1]

Reagents:

  • 3-Chloro-1-methoxybutane

  • Phosphorus tribromide (PBr₃) or 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂) (as solvent, optional)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure with Phosphorus Tribromide:

  • To a stirred solution of 3-chloro-1-methoxybutane in a suitable solvent (e.g., dichloromethane) or neat, cool the reaction vessel to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and cautiously pour it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Procedure with Hydrogen Bromide:

  • Heat a mixture of 3-chloro-1-methoxybutane and 48% hydrobromic acid to 100°C for 1 hour.

  • Follow the workup and purification steps as described for the phosphorus tribromide method.

Method 2: Proposed Synthesis of this compound from 3-Chlorobutan-1-ol

This proposed method is adapted from standard procedures for the synthesis of primary alkyl bromides from primary alcohols.

Reagents:

  • 3-Chlorobutan-1-ol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask, place sodium bromide and water.

  • Add 3-chlorobutan-1-ol to the flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction will generate hydrogen bromide in situ, which then reacts with the alcohol.

  • Continue the reflux for approximately 45-60 minutes.

  • After the reflux period, allow the mixture to cool and then arrange for distillation.

  • Distill the mixture to collect the crude this compound. The product will co-distill with water.

  • Wash the distillate with water, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the final product by fractional distillation.

Synthetic Pathways Overview

The following diagram illustrates the logical relationship between the precursors and the target molecule, this compound.

Synthetic_Pathways cluster_precursors Alternative Precursors cluster_target Target Molecule 3-Chloro-1-methoxybutane 3-Chloro-1-methoxybutane This compound This compound 3-Chloro-1-methoxybutane->this compound PBr3 or HBr 3-Chlorobutan-1-ol 3-Chlorobutan-1-ol 3-Chlorobutan-1-ol->this compound NaBr, H2SO4

Caption: Synthetic routes to this compound from different precursors.

References

Spectroscopic Analysis for Structural Confirmation of 1-Bromo-3-chlorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the structure of 1-Bromo-3-chlorobutane against its isomers. Detailed experimental protocols, data interpretation, and comparative analysis are presented to aid in the unambiguous structural elucidation of halogenated alkanes.

Introduction

This compound is a haloalkane with the chemical formula C₄H₈BrCl. Its structural confirmation requires a multi-faceted spectroscopic approach to differentiate it from its constitutional isomers, which include 1-Bromo-2-chlorobutane, 2-Bromo-2-chlorobutane, and 1-Bromo-4-chlorobutane. This guide outlines the application of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)
ProtonsChemical Shift (ppm)MultiplicityIntegration
H-1~3.5Triplet2H
H-2~2.2Multiplet2H
H-3~4.1Multiplet1H
H-4~1.6Doublet3H
¹³C NMR (Carbon-13 NMR) Data (Predicted)
CarbonChemical Shift (ppm)
C-1~35
C-2~40
C-3~60
C-4~25
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Bond Vibration
2850-3000C-H stretch
1450-1470C-H bend
690-550C-Br stretch
800-600C-Cl stretch
MS (Mass Spectrometry) Data (Predicted)
m/zInterpretation
170/172[M]⁺ and [M+2]⁺ molecular ion peaks
91/93[M-Br]⁺ fragment
135[M-Cl]⁺ fragment
56[C₄H₈]⁺ fragment

Comparative Spectroscopic Analysis with Isomers

The structural isomers of this compound will exhibit distinct spectroscopic features. The following tables compare the expected key differences.

Comparison of ¹H NMR Data
CompoundKey Differentiating Features
This compound Four distinct signals with approximate integration ratio of 2:2:1:3.
1-Bromo-2-chlorobutaneFour distinct signals with different chemical shifts and coupling patterns due to the proximity of the halogens.
2-Bromo-2-chlorobutaneThree distinct signals with an integration ratio of 3:2:3, and a singlet for the methyl group at C2.
1-Bromo-4-chlorobutaneSymmetrical molecule resulting in two or three distinct signals depending on the resolution. The protons on C1/C4 and C2/C3 would be chemically equivalent.
Comparison of ¹³C NMR Data
CompoundNumber of SignalsKey Differentiating Features
This compound 4Four unique carbon environments.
1-Bromo-2-chlorobutane4Four unique carbon environments with different chemical shifts.
2-Bromo-2-chlorobutane3Three unique carbon environments due to symmetry.
1-Bromo-4-chlorobutane2 or 4Two unique carbon environments in a perfectly symmetrical conformation, but may show four due to rotational effects.
Comparison of Mass Spectrometry Fragmentation
CompoundKey Differentiating Fragments (m/z)
This compound Presence of fragments corresponding to the loss of Br (91/93) and Cl (135).
1-Bromo-2-chlorobutaneSimilar fragmentation to the target molecule, but relative abundances of fragments may differ.
2-Bromo-2-chlorobutaneLikely to show a prominent fragment from the loss of a methyl group (155/157).
1-Bromo-4-chlorobutaneFragmentation pattern will be influenced by the terminal positions of the halogens.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty salt plates or the ATR crystal to subtract any atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups. The C-Br and C-Cl stretching frequencies are expected in the fingerprint region.[1][2][3]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and any halogen-containing fragments.[4]

Visualization of Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the data and the confirmed structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound (and Isomers) NMR ¹H & ¹³C NMR Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Data_Structure_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound Structure H_NMR 4 ¹H Signals (2:2:1:3 ratio) Structure->H_NMR correlates to C_NMR 4 ¹³C Signals Structure->C_NMR correlates to CH_stretch C-H stretch ~2900 cm⁻¹ Structure->CH_stretch exhibits CBr_stretch C-Br stretch ~600 cm⁻¹ Structure->CBr_stretch exhibits CCl_stretch C-Cl stretch ~700 cm⁻¹ Structure->CCl_stretch exhibits Mol_Ion M⁺, M+2 peaks (170, 172 m/z) Structure->Mol_Ion produces Fragments Key Fragments (loss of Br, Cl) Structure->Fragments produces

References

Purity Assessment of 1-Bromo-3-chlorobutane: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity assessment of 1-Bromo-3-chlorobutane using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a detailed experimental protocol, a comparison with alternative analytical methods, and supporting data to aid in the accurate evaluation of this key chemical intermediate.

Introduction

This compound is a versatile building block in organic synthesis, frequently employed in the pharmaceutical and specialty chemical industries. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of the main component and potential impurities.

Comparison of Analytical Methods

While other techniques can be employed for purity analysis, GC-MS offers a unique combination of sensitivity and specificity for volatile compounds like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by boiling point and polarity, detection by mass-to-charge ratio.Separation by polarity.Analysis of nuclear magnetic properties.
Sensitivity High (ppm to ppb levels).Moderate to high.Lower sensitivity.
Specificity Very high, provides structural information through fragmentation patterns.Moderate, relies on retention time matching.Very high, provides detailed structural information.
Impurity Profiling Excellent for volatile and semi-volatile impurities.Suitable for non-volatile and thermally labile impurities.Excellent for structural elucidation of major impurities.
Analysis Time Relatively fast (typically 15-30 minutes).Can be longer depending on the method.Fast for routine checks.

Experimental Protocol for GC-MS Analysis

This section details a standard operating procedure for the purity assessment of this compound.

Sample Preparation
  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a concentration of 5 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-250.

Data Presentation and Interpretation

The purity of this compound is determined by the area percentage of its peak in the total ion chromatogram (TIC). Impurities are identified by their retention times and by comparing their mass spectra to a reference library (e.g., NIST) and known fragmentation patterns of related compounds.

Expected GC-MS Data for this compound and Potential Impurities
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Notes
This compound ~8-10170/172/174 (M+), 91/93, 55The molecular ion (M+) will exhibit a characteristic isotopic pattern due to the presence of both bromine (79Br/81Br ≈ 1:1) and chlorine (35Cl/37Cl ≈ 3:1).
3-Chloro-1-butanol~6-792/94, 75, 57Unreacted starting material.
1,3-Dichlorobutane~7-8126/128/130, 91/93, 55Potential side product.
1,3-Dibromobutane~9-11214/216/218, 135/137, 55Potential side product.
Chloro/BromobutenesVariableVariableElimination byproducts.

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Vortexing Vortexing Dissolution->Vortexing Filtration Filtration Vortexing->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Library Search Library Search Mass Analysis->Library Search Chromatogram Generation Chromatogram Generation Detection->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Library Search->Purity Calculation logical_relationship Purity Assessment Purity Assessment GC Separation GC Separation Purity Assessment->GC Separation MS Detection MS Detection Purity Assessment->MS Detection Retention Time Retention Time GC Separation->Retention Time Mass Spectrum Mass Spectrum MS Detection->Mass Spectrum Component Identification Component Identification Retention Time->Component Identification Mass Spectrum->Component Identification Quantification Quantification Component Identification->Quantification

A Comparative Analysis of Experimental and Theoretical NMR Spectra of 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the theoretical and experimentally expected Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-chlorobutane. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages theoretical prediction methodologies and comparative data from analogous structures to provide a comprehensive analysis. This information is crucial for researchers in organic chemistry, medicinal chemistry, and drug development for the purposes of structural elucidation and quality control.

Introduction to NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of individual atoms within a molecule. The two most common types of NMR spectroscopy for organic molecules are ¹H NMR, which observes hydrogen nuclei (protons), and ¹³C NMR, which observes carbon-13 nuclei.

Theoretical ¹H and ¹³C NMR Spectra of this compound

The theoretical NMR spectra for this compound can be predicted based on established principles of chemical shifts, spin-spin coupling, and the influence of electronegative substituents. The presence of bromine and chlorine atoms significantly influences the electronic environment of the nearby protons and carbons, leading to characteristic shifts in their NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are predicted based on the proximity to the electronegative bromine and chlorine atoms. Protons closer to these atoms will experience a downfield shift (higher ppm values).

Molecular structure of this compound with proton and carbon labeling

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~3.5Triplet (t)~6-7
H-2~2.2Multiplet (m)-
H-3~4.2Multiplet (m)-
H-4~1.7Doublet (d)~6-7
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to display four signals, one for each of the four carbon atoms in the molecule. The chemical shifts are influenced by the attached halogens, with the carbons directly bonded to bromine and chlorine appearing at the most downfield positions.

CarbonPredicted Chemical Shift (δ, ppm)
C-1~35
C-2~40
C-3~60
C-4~25

Comparison with Analogous Experimental Data

For instance, in the ¹³C NMR spectrum of 1-bromo-3-chloropropane (B140262), the carbon attached to bromine (C-Br) and the carbon attached to chlorine (C-Cl) show distinct chemical shifts due to the different electronegativities of the two halogens. A similar trend is expected for this compound.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add Internal Standard: A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to the sample to provide a reference point for the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C observation. The magnetic field is homogenized (shimmed) to ensure high resolution.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., 0-12 ppm), number of scans (e.g., 16-64), and a relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling. This results in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Logical Workflow for NMR-Based Structural Analysis

The process of comparing theoretical and experimental NMR data is a key component of structural elucidation. The following diagram illustrates a typical workflow.

logical_workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis Predict_Spectra Predict ¹H and ¹³C NMR Spectra Compare_Spectra Compare Theoretical and Experimental Spectra Predict_Spectra->Compare_Spectra Analyze_Structure Analyze Molecular Structure (Symmetry, Substituents) Analyze_Structure->Predict_Spectra Acquire_Spectra Acquire Experimental ¹H and ¹³C NMR Spectra Process_Data Process NMR Data (FT, Phasing, Baseline Correction) Acquire_Spectra->Process_Data Process_Data->Compare_Spectra Structural_Confirmation Structural Confirmation or Revision Compare_Spectra->Structural_Confirmation

A logical workflow for NMR-based structural analysis.

Signaling Pathway of NMR Spectroscopy

The fundamental principle of NMR spectroscopy involves the interaction of nuclear spins with an external magnetic field and radiofrequency pulses. The following diagram illustrates this signaling pathway.

nmr_signaling_pathway Sample Sample in Magnetic Field (B₀) RF_Pulse Radiofrequency Pulse (Excitation) Sample->RF_Pulse Relaxation Nuclear Spin Relaxation RF_Pulse->Relaxation FID Free Induction Decay (FID) (Signal Detection) Relaxation->FID FT Fourier Transform (FT) FID->FT NMR_Spectrum NMR Spectrum (Chemical Shift vs. Intensity) FT->NMR_Spectrum

The basic signaling pathway of an NMR experiment.

Conclusion

This guide has provided a comprehensive comparison of the theoretical and expected experimental NMR spectra of this compound. By understanding the predicted chemical shifts and coupling patterns, researchers can more effectively interpret experimental data for this and similar halogenated alkanes. The provided experimental protocol and logical workflow diagrams offer a practical framework for utilizing NMR spectroscopy in chemical research and drug development. The detailed analysis serves as a valuable resource for the structural verification of this compound and related compounds.

1-Bromo-3-chlorobutane: A Comparative Guide to its Efficacy as a Bifunctional Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a bifunctional intermediate is pivotal to the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of the efficacy of 1-bromo-3-chlorobutane as a reactive intermediate against other commonly employed bifunctional alkanes. The analysis is supported by experimental data to inform the selection of the most appropriate building block for specific synthetic applications.

Executive Summary

This compound stands out as a versatile intermediate, particularly in the synthesis of strained ring systems where it demonstrates superior efficacy. Its differential reactivity, stemming from the presence of two distinct halogen atoms, allows for selective and sequential reactions. This guide will delve into a comparative analysis of this compound with other bifunctional alkanes, focusing on their performance in intramolecular cyclizations and nucleophilic substitution reactions.

Intramolecular Cyclization: Formation of Strained Rings

A significant application of bifunctional alkanes is in the synthesis of cyclic compounds through intramolecular reactions. The efficacy of this compound in this regard is most evident in the synthesis of bicyclo[1.1.0]butane, a highly strained molecule.

Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane

Reaction: Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane (B1620077)

Procedure: A solution of 1-bromo-3-chlorocyclobutane in dioxane is added to a refluxing suspension of molten sodium in dioxane. The reaction mixture is refluxed for an additional two hours. The volatile bicyclo[1.1.0]butane product is collected in cold traps.

Yield: 78-94%

This high yield underscores the exceptional suitability of the 1,3-dihalo arrangement in this compound for the formation of this strained bicyclic system. The spatial proximity of the two reactive centers facilitates an efficient intramolecular coupling.

Diagram of the Intramolecular Wurtz Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A This compound in Dioxane C Intramolecular Wurtz Reaction A->C B Molten Sodium in Refluxing Dioxane B->C D Collection in Cold Traps C->D E Bicyclo[1.1.0]butane D->E

Caption: Workflow for the synthesis of bicyclo[1.1.0]butane.

Comparative Efficacy in Cyclization Reactions

The efficiency of this compound in forming a four-membered ring contrasts sharply with that of other bifunctional alkanes in similar intramolecular cyclizations.

Bifunctional AlkaneReaction TypeProductYieldReference
This compound Intramolecular WurtzBicyclo[1.1.0]butane78-94% Organic Syntheses
1,4-Dibromobutane (B41627)Intramolecular WurtzCyclobutane (B1203170)Very Low[1]
1,5-DihalopentaneIntramolecular WurtzCyclopentaneModerate-
1,6-DihalohexaneIntramolecular WurtzCyclohexaneGood-

As the data suggests, while longer-chain dihaloalkanes can form five- and six-membered rings with moderate to good yields, the formation of smaller, more strained rings like cyclobutane from 1,4-dibromobutane is significantly less efficient. This highlights the unique advantage of the 1,3-disposition of halogens in precursors like this compound for accessing strained carbocyclic frameworks.

Nucleophilic Substitution Reactions

Bifunctional alkanes are widely used as alkylating agents in nucleophilic substitution reactions to introduce a carbon chain between two nucleophilic centers, often leading to the formation of heterocyclic compounds or terminally disubstituted alkanes. The reactivity of the haloalkane is a key determinant of its efficacy in these transformations.

General Principles of Reactivity

The reactivity of haloalkanes in SN2 reactions is influenced by the nature of the halogen, with the trend being I > Br > Cl > F. This is attributed to the bond strength of the carbon-halogen bond and the stability of the resulting halide anion as a leaving group. For a bifunctional alkane with two different halogens, such as this compound, this differential reactivity can be exploited for selective mono-substitution at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond.

Synthesis of Heterocyclic Compounds from 1,4-Dihaloalkanes

1,4-Dihaloalkanes are common precursors for the synthesis of five-membered heterocyclic compounds like pyrrolidines and thiophenes.

Diagram of a Generalized Pathway for Heterocycle Synthesis

G A 1,4-Dihalobutane C Cyclization A->C B Dinucleophile (e.g., H2N-R-NH2, H2S) B->C D Five-membered Heterocycle C->D

Caption: Generalized synthesis of five-membered heterocycles.

Bifunctional AlkaneNucleophileProductYield
1,4-Dichlorobutane (B89584)Primary AmineN-substituted PyrrolidineGood
1,4-DibromobutaneSodium SulfideTetrahydrothiopheneGood
Synthesis of Adiponitrile (B1665535) from 1,4-Dichlorobutane

A notable industrial application of 1,4-dichlorobutane is the synthesis of adiponitrile, a precursor to nylon 6,6.

Experimental Protocol: Synthesis of Adiponitrile

Reaction: Nucleophilic substitution of 1,4-dichlorobutane with sodium cyanide.

Procedure: An aqueous solution of sodium cyanide is added to a mixture of 1,4-dichlorobutane and adiponitrile (as a solvent). The reaction is carried out at elevated temperatures.

Yield: Up to 88%[1]

This high-yield industrial process demonstrates the effectiveness of 1,4-dichlorobutane as an intermediate for the synthesis of linear disubstituted alkanes.

Comparative Analysis and Conclusion

The efficacy of this compound as an intermediate is highly dependent on the desired synthetic outcome.

For the synthesis of strained four-membered ring systems, this compound is demonstrably superior to other bifunctional alkanes. The 1,3-disposition of the halogens is ideal for facilitating intramolecular cyclization to form cyclobutane and its derivatives with high efficiency.

For the synthesis of five-membered heterocycles and linear 1,4-disubstituted alkanes, 1,4-dihaloalkanes are generally the intermediates of choice. Their linear structure is well-suited for reactions with dinucleophiles to form these products.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution on 1-bromo-3-chlorobutane. Due to a lack of specific experimental kinetic data for this compound in the public domain, this guide offers a predictive comparison based on established principles of nucleophilic substitution reactions and available data for analogous haloalkanes. We will explore the expected reactivity at the two distinct electrophilic centers, compare its anticipated performance with simpler alkyl halides, and provide a detailed experimental protocol for a kinetic study that could be applied to this substrate.

Predictive Analysis of Reactivity

This compound presents two potential sites for nucleophilic attack: the primary carbon bearing the bromine atom (C1) and the secondary carbon bearing the chlorine atom (C3). The reactivity at each site is governed by the nature of the leaving group and the substitution pattern of the carbon atom.

Leaving Group Ability: The rate of nucleophilic substitution is significantly influenced by the ability of the leaving group to depart. For halide ions, the leaving group ability increases down the group in the periodic table. Thus, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. This suggests that nucleophilic substitution will preferentially occur at the C-Br bond.

Substrate Structure: The carbon atom attached to the bromine is primary, while the one attached to the chlorine is secondary. Primary carbons are less sterically hindered, favoring the S(_N)2 mechanism, which involves a backside attack by the nucleophile.[1] Secondary carbons can undergo both S(_N)2 and S(_N)1 reactions, with the mechanism being highly dependent on the reaction conditions (nucleophile strength, solvent polarity, etc.).[2][3]

Given these factors, it is predicted that under typical S(_N)2 conditions (strong nucleophile, polar aprotic solvent), nucleophilic attack will be faster at the primary carbon (C1), leading to the displacement of the bromide ion.

Comparative Kinetic Data

To contextualize the predicted reactivity of this compound, it is useful to compare it with the known kinetics of simpler primary haloalkanes. The following table summarizes the second-order rate constants for the S(_N)2 reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with iodide ion in acetone.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[4]

As the data indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these S(_N)2 conditions.[4] This significant difference is primarily attributed to the better leaving group ability of the bromide ion compared to the chloride ion.[4] For this compound, we can anticipate that the rate of substitution at the C1-Br bond will be significantly faster than at the C3-Cl bond. The presence of a chloro substituent on the C3 carbon might have a slight electron-withdrawing inductive effect, which could marginally increase the rate of an S(_N)2 reaction at C1 compared to 1-bromobutane, but the dominant factor will remain the leaving group ability.

Experimental Protocols

To empirically determine the kinetic parameters for the nucleophilic substitution on this compound, the following general experimental protocol can be employed. This method is designed to monitor the reaction progress and can be adapted for various nucleophiles and solvent systems.

Objective: To determine the rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile of choice (e.g., sodium iodide, sodium hydroxide)

  • Anhydrous solvent (e.g., acetone, ethanol)

  • Standardized solution for titration (e.g., sodium thiosulfate (B1220275) for iodide reactions, or a strong acid for hydroxide (B78521) reactions)

  • Indicator solution (e.g., starch for iodide, phenolphthalein (B1677637) for hydroxide)

  • Thermostatted water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Preparation: Prepare solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in the thermostatted water bath. Mix the solutions in a reaction flask and start a timer simultaneously.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling or by adding a reagent that consumes one of the reactants.

  • Analysis: Determine the concentration of the remaining nucleophile or the product formed in each aliquot. For instance, if using iodide as the nucleophile, the unreacted iodide can be titrated with a standardized solution of sodium thiosulfate.[5] If using hydroxide, the remaining base can be titrated with a standard acid solution.[6]

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the order of the reaction and calculate the rate constant using the appropriate integrated rate law. For a bimolecular (S(_N)2) reaction, the second-order rate law would be applied.[7]

Visualizations

Reaction Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams are provided in the DOT language.

G Potential Nucleophilic Attack Sites on this compound cluster_substrate This compound cluster_nucleophile Nucleophile cluster_products Potential Products C1 Br-CH₂-CH₂-CH(Cl)-CH₃ P1 Nu-CH₂-CH₂-CH(Cl)-CH₃ + Br⁻ (Major Product - Faster Reaction) C1->P1 P2 Br-CH₂-CH₂-CH(Nu)-CH₃ + Cl⁻ (Minor Product - Slower Reaction) C1->P2 Nu Nu⁻ Nu->C1 Attack at C1 Nu->C1 Attack at C3

Caption: Potential nucleophilic attack sites on this compound.

G General Experimental Workflow for Kinetic Studies A Prepare Reactant Solutions (Substrate and Nucleophile) B Equilibrate to Reaction Temperature A->B C Initiate Reaction and Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Aliquot Concentration (e.g., Titration) E->F G Plot Concentration vs. Time F->G H Determine Rate Law and Calculate Rate Constant G->H

Caption: General experimental workflow for kinetic studies.

G Comparison of SN1 and SN2 Reaction Pathways cluster_sn2 SN2 Pathway (Bimolecular) cluster_sn1 SN1 Pathway (Unimolecular) A Reactants (Alkyl Halide + Nucleophile) B Transition State ([Nu---C---LG]‡) A->B Concerted Step C Product (Inversion of Stereochemistry) B->C Concerted Step D Reactant (Alkyl Halide) E Carbocation Intermediate (R⁺ + LG⁻) D->E Slow Step F Product (Racemization) E->F Fast Step G Nucleophile G->E

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Bromo-3-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of halogenated building blocks is paramount. 1-Bromo-3-chlorobutane is a valuable intermediate, and its synthesis can be approached through various methods. This guide provides a detailed comparison of two plausible synthetic routes, evaluating them on the basis of cost, yield, and reaction conditions to aid in the selection of the most suitable method for laboratory and pilot-scale production.

Method 1: Direct Bromination of 3-Chlorobutan-1-ol (B3049794)

This single-step method involves the direct conversion of the hydroxyl group in 3-chlorobutan-1-ol to a bromide. This is a straightforward transformation, typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

Method 2: Two-Step Synthesis from But-3-en-1-ol

A more economical approach begins with the readily available starting material, but-3-en-1-ol. This two-step synthesis involves an initial hydrochlorination of the terminal alkene, followed by the bromination of the resulting primary alcohol. The hydrochlorination is expected to proceed with Markovnikov regioselectivity, yielding the desired 3-chlorobutan-1-ol intermediate.

Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. Prices for starting materials are based on currently available catalog prices for laboratory-scale quantities and are subject to variation based on supplier and purity. Bulk pricing is expected to be significantly lower but the relative cost difference is anticipated to remain.

ParameterMethod 1: From 3-Chlorobutan-1-olMethod 2: From But-3-en-1-ol
Starting Material 3-Chlorobutan-1-olBut-3-en-1-ol
Starting Material Cost High (approx. $500+/g)[1]Low (approx. $1-2/g)[2][3][4][5]
Key Reagents PBr₃ or HBrHCl, PBr₃ or HBr
Reagent Cost ModerateModerate
Number of Steps 12
Estimated Overall Yield ~80-90%~65-75%
Key Advantages High-yielding final step, simpler procedure.Significantly lower starting material cost.
Key Disadvantages Prohibitively high cost of starting material.Lower overall yield, multi-step process.

Experimental Protocols

Method 1: Bromination of 3-Chlorobutan-1-ol with PBr₃

Materials:

  • 3-Chlorobutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 3-chlorobutan-1-ol (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • Purify the product by fractional distillation.

Method 2: Two-Step Synthesis from But-3-en-1-ol

Step 1: Hydrochlorination of But-3-en-1-ol

Materials:

  • But-3-en-1-ol

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of but-3-en-1-ol (1 equivalent) in diethyl ether, add concentrated hydrochloric acid (2 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction by GC or ¹H NMR.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chlorobutan-1-ol. This intermediate can be used in the next step without further purification.

Step 2: Bromination of 3-Chlorobutan-1-ol

The protocol for this step is identical to the procedure described in Method 1, using the crude 3-chlorobutan-1-ol obtained from Step 1.

Cost-Benefit Analysis and Recommendation

While Method 1 offers a more direct route with a potentially higher yield in the single conversion step, the exorbitant cost of the starting material, 3-chlorobutan-1-ol, makes it economically unviable for most research and development applications.

Method 2 , despite being a two-step process with a lower overall yield, is the significantly more cost-effective approach. The low cost of the starting material, but-3-en-1-ol, outweighs the disadvantages of a longer procedure and a moderate overall yield. For applications where cost is a primary driver, Method 2 is the recommended synthetic route.

Visualization of Synthesis Pathways

Synthesis_Comparison cluster_0 Method 1: Direct Bromination cluster_1 Method 2: Two-Step Synthesis cluster_2 Cost-Benefit 3-Chlorobutan-1-ol 3-Chlorobutan-1-ol 1-Bromo-3-chlorobutane_1 This compound 3-Chlorobutan-1-ol->1-Bromo-3-chlorobutane_1 PBr3 or HBr Yield: ~80-90% But-3-en-1-ol But-3-en-1-ol 3-Chlorobutan-1-ol_inter 3-Chlorobutan-1-ol But-3-en-1-ol->3-Chlorobutan-1-ol_inter HCl Yield: ~80% 1-Bromo-3-chlorobutane_2 This compound 3-Chlorobutan-1-ol_inter->1-Bromo-3-chlorobutane_2 PBr3 or HBr Yield: ~85% Method1_cost Method 1: High Cost, High Yield Method2_cost Method 2: Low Cost, Moderate Yield

Caption: Comparison of two synthetic routes to this compound.

References

Navigating Nucleophilic Substitution: A Comparative Analysis of 1-Bromo-3-chlorobutane's Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry, the selective functionalization of haloalkanes is a cornerstone of molecular design. This guide presents a comprehensive comparison of the cross-reactivity of 1-bromo-3-chlorobutane with a range of common nucleophiles. By leveraging experimental data from analogous compounds, 1-bromobutane (B133212) and 1-chlorobutane (B31608), we provide a clear, data-driven analysis of the factors governing reaction pathways and product outcomes. This report is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

The primary determinant in the reactivity of this compound is the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to nucleophilic attack.[1][2] This fundamental principle dictates that nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom.

Quantitative Comparison of Reactivity

To illustrate the significant difference in reactivity, we have compiled kinetic data for the reactions of 1-bromobutane and 1-chlorobutane with various nucleophiles. The data, presented in the tables below, consistently demonstrates the enhanced reaction rates observed for the bromo-alkane. All reactions discussed are bimolecular nucleophilic substitution (SN2) reactions, and the rate constants are second-order.

Table 1: Reaction with Sodium Iodide in Acetone at 25°C

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[2]

The reaction of 1-bromobutane with sodium iodide is approximately 167 times faster than that of 1-chlorobutane under identical conditions, highlighting the profound impact of the leaving group on reaction kinetics.[2]

Table 2: Relative Rates of Reaction with Various Nucleophiles

NucleophileSubstrateProductRelative Rate
Azide (N₃⁻) 1-Bromobutane1-AzidobutaneFaster
1-Chlorobutane1-AzidobutaneSlower
Cyanide (CN⁻) 1-BromobutanePentanenitrileFaster
1-ChlorobutanePentanenitrileSlower
Hydroxide (OH⁻) 1-BromobutaneButan-1-olFaster[1]
1-ChlorobutaneButan-1-olSlower[1]
Thiocyanate (SCN⁻) 1-Bromobutane1-Thiocyanatobutane / 1-IsothiocyanatobutaneFaster
1-Chlorobutane1-Thiocyanatobutane / 1-IsothiocyanatobutaneSlower

Experimental Protocols

The following is a generalized protocol for conducting a comparative analysis of the reactivity of this compound with a given nucleophile.

Objective: To determine the relative rate of nucleophilic substitution at the C-Br versus C-Cl bond of this compound.

Materials:

  • This compound

  • Selected Nucleophile (e.g., Sodium Azide, Sodium Cyanide, Sodium Hydroxide, Potassium Thiocyanate)

  • Appropriate Solvent (e.g., Acetone, Ethanol, Dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known concentration of the chosen nucleophile in the selected solvent.

  • Initiation: Add a known concentration of this compound to the flask and commence heating to a specific, constant temperature under reflux.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt the substitution process.

  • Analysis: Analyze the composition of the quenched aliquot using GC-MS to determine the relative concentrations of the starting material, the product of substitution at the C-Br bond (e.g., 1-azido-3-chlorobutane), and the product of substitution at the C-Cl bond (e.g., 1-bromo-3-azidobutane).

  • Data Processing: Plot the concentration of reactants and products as a function of time to determine the reaction rates.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Reaction_Pathway cluster_Cl Slower Pathway Reactants Nu⁻ + this compound TransitionState [Nu---C---Br]‡ (Substitution at C-Br) Reactants->TransitionState Attack at C-Br TransitionState_Cl [Nu---C---Cl]‡ (Substitution at C-Cl) Reactants->TransitionState_Cl Attack at C-Cl Product_Br Product (Substitution at C-Br) + Br⁻ TransitionState->Product_Br Product_Cl Product (Substitution at C-Cl) + Cl⁻ TransitionState_Cl->Product_Cl

Caption: SN2 reaction pathway for this compound.

The diagram above illustrates the concerted SN2 mechanism. The primary pathway involves the nucleophilic attack on the carbon bonded to the bromine, which is the better leaving group, leading to the formation of the corresponding substitution product. The alternative pathway, involving the displacement of the chloride, is significantly slower due to the stronger C-Cl bond.

Experimental_Workflow A Reaction Setup (Substrate + Nucleophile in Solvent) B Heating under Reflux (Constant Temperature) A->B C Aliquoting at Time Intervals B->C D Quenching of Reaction C->D E GC-MS Analysis D->E F Data Analysis (Rate Determination) E->F

Caption: General experimental workflow for kinetic analysis.

This workflow outlines the key steps for experimentally determining the reaction rates and product distribution when reacting this compound with a nucleophile.

References

Safety Operating Guide

Safe Disposal of 1-Bromo-3-chlorobutane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Bromo-3-chlorobutane, a halogenated hydrocarbon, is critical to ensure laboratory safety and environmental protection. This chemical is classified as hazardous waste, and its disposal must adhere to strict local, regional, and national regulations.[1][2] Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Disposal Procedures

Waste Classification: this compound is categorized as a halogenated organic waste.[3] This classification is due to the presence of bromine and chlorine atoms in its molecular structure. Halogenated wastes must be segregated from non-halogenated organic and inorganic wastes to ensure proper treatment and disposal, which typically involves incineration at a regulated hazardous waste facility.[3]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, collect waste this compound and materials contaminated with it separately from other waste streams. It should be placed in a designated container for halogenated organic compounds.[3]

  • Container Management: Use a properly labeled, leak-proof container, often designated by a specific color such as green for halogenated organics.[3] The container must be kept tightly closed and stored in a well-ventilated, designated satellite accumulation area.[4] Ensure the container is made of a compatible material; do not use aluminum or galvanized containers.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and transportation of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][6]

  • Empty Containers: Empty containers that held this compound are also considered hazardous as they retain chemical residues.[1] These should be managed and disposed of as hazardous waste through the same channels.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Control Ignition Sources: Remove all sources of ignition, as flammable vapors may be present.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[8]

  • Containment and Cleanup: Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][5] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal as hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly.

Data Summary for Disposal Logistics

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[3]
Recommended Disposal Method Incineration by a licensed hazardous waste facility[3][9]
Container Type Tightly sealed, properly labeled plastic containers (e.g., HD-Polyethylene)[4]
Spill Cleanup Absorbent Inert material (e.g., sand, silica gel, vermiculite)[1][5]
Incompatible Wastes Acids, bases, strong oxidizing agents, peroxides[10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Control Ignition Sources 3. Wear appropriate PPE 4. Absorb with inert material 5. Collect in sealed container is_spill->spill_cleanup Yes collect_waste Collect in a designated 'Halogenated Organic Waste' container is_spill->collect_waste No label_container Ensure container is properly labeled and sealed spill_cleanup->label_container collect_waste->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste contact_ehs Contact EHS or licensed waste disposal company for pickup store_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

It is imperative for all laboratory personnel to be trained on these procedures and to have access to the appropriate Safety Data Sheets (SDS) for all chemicals they handle. Always consult your institution's specific waste management guidelines and the relevant local and national regulations to ensure full compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-chlorobutane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-chlorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.